4-Hexadecylphenol
Description
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Properties
IUPAC Name |
4-hexadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHQNXRVNQPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062543 | |
| Record name | Phenol, 4-hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-78-8 | |
| Record name | 4-Hexadecylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-hexadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-hexadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hexadecylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathways for 4-Hexadecylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hexadecylphenol, a long-chain alkylphenol with significant interest in various research and development sectors, including pharmaceuticals and material science. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides illustrative diagrams of the reaction pathways.
Core Synthesis Pathway: Friedel-Crafts Alkylation
The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of a hexadecyl group onto the phenol ring, primarily at the para position due to the ortho-, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions.
The general reaction can be summarized as follows:
Two main classes of alkylating agents are commonly employed:
-
1-Hexadecene (an alpha-olefin): This is a widely used precursor due to its reactivity and availability. The reaction proceeds via the formation of a secondary carbocation intermediate which then attacks the phenol ring.
-
1-Hexadecanol (a long-chain alcohol): In the presence of a strong acid catalyst, 1-hexadecanol can be dehydrated in situ to form the corresponding carbocation or alkene, which then alkylates the phenol.
A variety of acid catalysts can be utilized to promote this reaction, ranging from traditional Lewis acids to more environmentally benign solid acid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity (para vs. ortho, mono- vs. di-alkylation), and overall yield.
Reaction Mechanism and Selectivity
The Friedel-Crafts alkylation of phenol can proceed through two main pathways: C-alkylation (formation of a C-C bond) and O-alkylation (formation of an ether, a C-O bond).
-
C-Alkylation: This is the desired pathway for the synthesis of this compound. The alkyl group attaches directly to the aromatic ring.
-
O-Alkylation: This side reaction leads to the formation of hexadecyl phenyl ether. O-alkylation is often favored at lower temperatures, while higher temperatures tend to promote the thermodynamically more stable C-alkylated product. The ether can also undergo a Fries rearrangement to the alkylphenol under certain acidic conditions.
The primary product is typically the para-substituted isomer (this compound) due to the steric bulk of the hexadecyl group hindering attack at the ortho positions. However, the reaction conditions and catalyst choice can influence the ortho/para product ratio. Polyalkylation, the addition of more than one hexadecyl group to the phenol ring, can also occur, especially if the molar ratio of the alkylating agent to phenol is high. Using an excess of phenol can help to minimize this side reaction.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis of alkylated phenols using a long-chain olefin mixture (C14-C18), which provides a strong indication of the expected outcomes for the synthesis of this compound.
| Parameter | Value | Catalyst System | Alkylating Agent | Reference |
| Yield of Alkylated Phenols | 81% by weight (based on phenol) | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |
| Molar Ratio (Olefin:Phenol) | ~2.3 : 1 | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |
| Reaction Temperature | 140 °C | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |
| Catalyst Loading | 0.9% by weight ZnO (of total reactants) | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |
Note: This data is for a mixture of long-chain olefins. Yields and optimal conditions may vary specifically for 1-hexadecene or 1-hexadecanol.
Detailed Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of Friedel-Crafts alkylation using a solid acid catalyst, which is a common and often preferred method due to ease of catalyst separation and reduced environmental impact.
Materials:
-
Phenol (C₆H₅OH)
-
1-Hexadecene (C₁₆H₃₂)
-
Solid Acid Catalyst (e.g., Montmorillonite K10 clay, Amberlyst-15, or a zeolite such as H-BEA)
-
Toluene (or another suitable inert solvent)
-
Sodium hydroxide solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation (if required): Some solid acid catalysts, such as clays or zeolites, may require activation by heating under vacuum to remove adsorbed water. Follow the manufacturer's or literature recommendations for the specific catalyst being used.
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add phenol and the solid acid catalyst. A typical catalyst loading is 5-15% by weight of the limiting reactant (1-hexadecene). Add a suitable amount of an inert solvent like toluene to facilitate stirring. To favor mono-alkylation, a molar excess of phenol is recommended (e.g., a phenol to 1-hexadecene molar ratio of 3:1 to 5:1).
-
Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature. Temperatures typically range from 80°C to 180°C.
-
Addition of Alkylating Agent: Slowly add 1-hexadecene from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours. The slow addition helps to control the reaction exotherm and minimize side reactions like olefin polymerization.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.
-
Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by filtration. Wash the catalyst with a small amount of toluene or the reaction solvent.
-
Work-up - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution with a 10% sodium hydroxide solution to remove unreacted phenol. Then, wash with water and finally with brine.
-
Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: The crude product, a viscous oil or a low-melting solid, can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.
-
Characterization: The final product, this compound, should be characterized to confirm its identity and purity. This can be done using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualization of Synthesis Pathways
The following diagrams illustrate the core synthesis pathway and the potential for side reactions.
Caption: Primary synthesis route to this compound via a carbocation intermediate.
Caption: Competing reaction pathways in the alkylation of phenol.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of p-Hexadecylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hexadecylphenol, also known as 4-hexadecylphenol, is an organic compound characterized by a phenol group substituted with a sixteen-carbon alkyl chain at the para position. This long lipophilic tail imparts distinct physical and chemical properties, making it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants, emulsifiers, and phenolic resins.[1] Its amphiphilic nature also lends it utility in surface modification and as a polymer additive.[1] For drug development professionals, the biological activities of long-chain alkylphenols, such as their potential antimicrobial and cytotoxic effects, as well as their interaction with cellular signaling pathways, are of particular significance.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-hexadecylphenol, detailed experimental protocols for its synthesis, and an exploration of its known biological interactions.
Core Physical and Chemical Properties
p-Hexadecylphenol is a solid at room temperature with a high boiling point owing to its significant molecular weight.[1] Its long alkyl chain renders it highly nonpolar, leading to poor solubility in water but good solubility in many organic solvents.
| Property | Value | Source |
| CAS Number | 2589-78-8 | [2][3][4] |
| Molecular Formula | C22H38O | [2][3][4] |
| Molecular Weight | 318.54 g/mol | [2][3][4] |
| Boiling Point | 433.3 °C at 760 mmHg | [1] |
| Physical State | Solid | [4] |
| Purity (typical) | ≥95% | [4] |
| Storage | 2-8°C, sealed in a dry place | [4] |
Spectroscopic Data
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The hydroxyl proton will likely be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The numerous methylene groups of the hexadecyl chain will produce a large, complex signal in the upfield region (around 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield in the aromatic region. The carbons of the hexadecyl chain will appear in the upfield aliphatic region.
Expected Infrared (IR) Spectral Data: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring will be visible in the 1500-1600 cm⁻¹ region. A C-O stretching vibration characteristic of phenols is expected around 1220 cm⁻¹.[5]
Experimental Protocols
Synthesis of p-Hexadecylphenol via Friedel-Crafts Alkylation
The most common method for the synthesis of p-hexadecylphenol is the Friedel-Crafts alkylation of phenol with 1-hexadecene using an acid catalyst. This electrophilic aromatic substitution reaction directs the alkyl group predominantly to the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions.
Reaction Scheme:
Detailed Methodology:
Materials:
-
Phenol
-
1-Hexadecene
-
Acid Catalyst (e.g., Montmorillonite K-10 clay, Amberlyst-15, or a Lewis acid such as AlCl₃)
-
Solvent (e.g., Toluene or Hexane)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation (if required): If using a solid acid catalyst like Montmorillonite K-10, it should be activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol in the chosen solvent.
-
Addition of Catalyst: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be optimized.
-
Addition of Alkene: Heat the mixture to the desired reaction temperature (typically between 80°C and 150°C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol.
-
Neutralize the aqueous phase with hydrochloric acid and back-extract with an organic solvent to recover any product that may have partitioned into the aqueous layer.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Characterization: Confirm the identity and purity of the p-hexadecylphenol product using NMR and IR spectroscopy and determine the melting point.
Biological Activity and Signaling Pathways
Long-chain alkylphenols, including p-hexadecylphenol, are known to exhibit various biological activities. Their lipophilic nature allows them to interact with cell membranes, potentially leading to a range of cellular responses.
Antimicrobial and Cytotoxic Effects
Phenolic compounds, in general, are known for their antimicrobial properties. The long alkyl chain of p-hexadecylphenol enhances its lipophilicity, which may facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function. Similarly, alkylphenols have been shown to induce cytotoxicity in various cell lines, a property that is being explored for potential therapeutic applications.
Interaction with TRPA1 Signaling Pathway
Recent studies have shown that non-electrophilic alkylphenols can act as agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. TRPA1 is a broadly-tuned chemosensor expressed in nociceptive neurons. The proposed mechanism of activation involves the alkylphenol partitioning into the plasma membrane and altering its physical properties, such as lipid order and rigidity. This mechanical perturbation of the membrane is then sensed by TRPA1, leading to channel opening, cation influx, and subsequent cellular signaling.[6]
Conclusion
p-Hexadecylphenol is a molecule with distinct physical and chemical properties driven by its phenolic head and long alkyl tail. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, its characteristics can be reliably predicted based on the well-understood chemistry of phenols and long-chain alkanes. The synthetic route via Friedel-Crafts alkylation is a robust and scalable method for its preparation. The emerging understanding of the biological activities of long-chain alkylphenols, particularly their interaction with cellular membranes and ion channels like TRPA1, opens up avenues for further research and potential applications in drug development and other biomedical fields. This guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of p-hexadecylphenol.
References
- 1. This compound [myskinrecipes.com]
- 2. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemscene.com [chemscene.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 4-Hexadecylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hexadecylphenol (C₂₂H₃₈O, Molar Mass: 318.5 g/mol ), a long-chain alkylphenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following sections summarize the anticipated spectroscopic data for this compound. The data is compiled from spectral databases and predictive models based on the analysis of phenols and long-chain alkyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the p-substitution on the phenol ring, the molecule exhibits symmetry, simplifying the aromatic region of the spectra.
Table 1: Predicted ¹H-NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.03 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂) |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |
| ~4.8-5.5 | br s | 1H | Phenolic -OH |
| ~2.50 | t, J ≈ 7.6 Hz | 2H | Ar-CH₂- |
| ~1.55 | m | 2H | Ar-CH₂-CH₂- |
| ~1.25 | br s | 26H | -(CH₂)₁₃- |
| ~0.88 | t, J ≈ 6.8 Hz | 3H | -CH₃ |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C-NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C-OH (C1) |
| ~133.0 | C-CH₂ (C4) |
| ~129.5 | Ar-CH (ortho to -CH₂) |
| ~115.5 | Ar-CH (ortho to -OH) |
| ~35.0 | Ar-CH₂- |
| ~31.9 | -(CH₂)n- |
| ~31.5 | Ar-CH₂-CH₂- |
| ~29.7 | -(CH₂)n- (multiple signals) |
| ~29.6 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.[1][2][3]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded)[2][3] |
| ~3100 - 3000 | Medium | Aromatic C-H stretch[1] |
| ~2955 - 2850 | Strong | Aliphatic C-H stretch |
| ~1610, ~1515 | Medium-Strong | Aromatic C=C ring stretch[1] |
| ~1470 | Medium | Aliphatic C-H bend |
| ~1260 - 1220 | Strong | Phenolic C-O stretch[2][3] |
| ~830 | Strong | p-substituted C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.
Table 4: Key Mass Spectrometry Data (GC-MS, EI) for this compound
| m/z | Relative Intensity | Assignment |
| 318 | Moderate | [M]⁺ (Molecular Ion)[4] |
| 107 | High (Base Peak) | [HOC₆H₄CH₂]⁺ (Benzylic cleavage)[4] |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for solid phenolic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak will disappear or significantly diminish.[7]
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H-NMR signals and identify peak multiplicities.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]
-
GC Conditions:
-
Injector: Splitless mode, temperature ~275-300°C.[8]
-
Column: A non-polar capillary column (e.g., TG-5SilMS or similar) is suitable.[8]
-
Oven Program: Start at a moderate temperature (e.g., 60°C), hold for a few minutes, then ramp at 8-15°C/min to a final temperature of ~300-320°C and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 500.
-
Transfer Line Temperature: ~300°C.[8]
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. adichemistry.com [adichemistry.com]
- 4. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 4-Hexadecylphenol
This guide provides a comprehensive overview of the physicochemical properties of 4-Hexadecylphenol, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is a chemical compound with a long alkyl chain attached to a phenol group, giving it amphiphilic properties. This characteristic makes it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants and emulsifiers.[1]
Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from experimental design to chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O | [1][2][3][4] |
| Molecular Weight | 318.54 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 2589-78-8 | [1][2][3] |
| Boiling Point | 433.3 °C at 760 mmHg | [1] |
| Monoisotopic Mass | 318.292265831 Da | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate synthesis and analysis of this compound. Below are generalized methodologies that can be adapted for specific laboratory settings.
Synthesis of this compound (Friedel-Crafts Alkylation)
-
Reaction Setup: A solution of phenol in a suitable solvent (e.g., nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the solution while stirring.
-
Alkylation: 1-Hexadecene is added dropwise to the mixture. The reaction is then heated to a specific temperature and maintained for several hours to allow for the alkylation to proceed.
-
Quenching and Extraction: The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is recorded to confirm the presence of aromatic protons, the phenolic hydroxyl proton, and the protons of the hexadecyl chain.
-
¹³C NMR Analysis: The carbon-13 NMR spectrum is recorded to identify the number of unique carbon environments, confirming the structure of the molecule.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized batch of this compound.
Caption: Workflow for the analysis of this compound.
References
4-Hexadecylphenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hexadecylphenol, a long-chain alkylphenol (LCAP) of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological activity based on current understanding of related compounds.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.
-
IUPAC Name: this compound[1]
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
p-Hexadecylphenol[1]
-
Phenol, 4-hexadecyl-[1]
-
4-Palmitylphenol[1]
-
mono-hexadecylphenol[1]
-
p-n-hexadecylphenol[1]
-
4-(hexadec-1-yl)phenol[1]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O | PubChem |
| Molecular Weight | 318.5 g/mol | PubChem[1] |
| CAS Number | 2589-78-8 | PubChem[1] |
| Appearance | Solid (Predicted) | |
| Boiling Point | ~433 °C (Predicted) | |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents | General knowledge |
| XLogP3 | 9.7 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved via the Friedel-Crafts alkylation of phenol with 1-hexadecene. This electrophilic aromatic substitution reaction is catalyzed by a strong acid. Below is a detailed experimental protocol that can be adapted for this synthesis.
Reaction Principle
The Friedel-Crafts alkylation involves the protonation of the alkene (1-hexadecene) by a strong acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the para position due to steric hindrance at the ortho positions, to yield this compound.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol is a general procedure for the alkylation of phenol and can be specifically adapted for the synthesis of this compound using 1-hexadecene.
Materials:
-
Phenol
-
1-Hexadecene
-
Acid Catalyst (e.g., Amberlyst-15, sulfuric acid, or phosphoric acid)
-
Toluene (or other suitable solvent)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Distillation apparatus
-
Separatory funnel
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.
-
Catalyst Addition: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature for similar reactions.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 80-150 °C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of 1-2 hours to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it needs to be neutralized.
-
Neutralization: Carefully add a dilute solution of sodium hydroxide to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Logical Workflow for Synthesis
Potential Biological Activity and Signaling Pathway Interference
While specific studies on the biological signaling pathways directly affected by this compound are limited, extensive research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provides valuable insights. These compounds are known endocrine disruptors, primarily through their interaction with estrogen receptors.[2][3][4][5][6] Furthermore, some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] Given the structural similarities, it is plausible that this compound may exhibit similar activities.
Potential Interference with the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][] Disruption of this pathway is implicated in various diseases, including cancer. Some endocrine-disrupting compounds can interfere with this pathway, leading to altered cellular responses.
The diagram below illustrates a simplified model of the TGF-β signaling pathway and indicates a potential point of interference by compounds like this compound, based on the activity of related alkylphenols. It is important to note that this is a hypothesized mechanism for this compound and requires experimental validation.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully elucidate its biological activities and potential applications.
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of ERRα and TGF-β signaling in stemness enhancement induced by 1 µM bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
4-Hexadecylphenol: A Technical Health and Safety Profile for Research Professionals
Disclaimer: This document provides an in-depth summary of the available health and safety information for 4-Hexadecylphenol (CAS No. 2589-78-8). It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological data for this compound necessitates a precautionary approach to handling and a reliance on information from structurally related long-chain alkylphenols and the broader phenol chemical class.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its potential for absorption, distribution, and environmental fate.
| Property | Value | Reference |
| CAS Number | 2589-78-8 | [1][2] |
| Molecular Formula | C₂₂H₃₈O | [1] |
| Molecular Weight | 318.54 g/mol | [1] |
| Boiling Point | 433.3 °C at 760 mmHg | |
| log Kow (Octanol-Water Partition Coefficient) | 9.7 (Predicted) |
Toxicological Data Summary
There is a notable absence of specific quantitative toxicological data for this compound in publicly available literature and databases. The following table summarizes the potential hazards based on data from analogous long-chain alkylphenols (e.g., dodecylphenol, nonylphenol) and the general toxicological profile of phenolic compounds. It is critical to handle this compound as a hazardous substance until specific data becomes available.
| Toxicological Endpoint | Summary of Potential Hazard (Based on Analogue Data) | Reference |
| Acute Oral Toxicity | No data available for this compound. Phenols, in general, can be toxic if swallowed. | [3][4] |
| Acute Dermal Toxicity | No data available for this compound. Phenol is readily absorbed through the skin and can cause systemic toxicity. | [3] |
| Acute Inhalation Toxicity | No data available for this compound. Inhalation of phenol vapors can cause respiratory irritation. | [4] |
| Skin Corrosion/Irritation | No specific data is available. However, analogue long-chain alkylphenols like dodecylphenol are reported to be corrosive or severely irritating to the skin. Therefore, this compound should be considered a potential skin corrosive/irritant. | [5] |
| Serious Eye Damage/Irritation | No specific data is available. Chemicals that are corrosive to the skin are also considered to cause serious eye damage. Analogue compounds have shown irreversible eye damage. This compound should be treated as a substance that can cause serious eye damage. | [5] |
| Respiratory or Skin Sensitization | No data available for this compound. Some phenolic compounds may cause skin sensitization. | [3] |
| Germ Cell Mutagenicity | No data available for this compound. Some substituted phenols have shown mutagenic potential. | |
| Carcinogenicity | No data available for this compound. The carcinogenicity of phenols varies widely depending on the specific compound. | [4] |
| Reproductive Toxicity | No data available for this compound. Some alkylphenols are known endocrine disruptors and can have adverse effects on reproductive organs. | [5][6] |
| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. Phenol itself can affect the central nervous system, liver, and kidneys with repeated exposure. | [3] |
| Aquatic Toxicity | Data for long-chain alkylphenols suggest that they are generally toxic to aquatic organisms, with toxicity increasing with the length of the alkyl chain. | [7] |
Experimental Protocols
In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its toxicological profile, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Acute Oral Toxicity (OECD 420, 423, or 425)
The acute oral toxicity would be assessed using one of the following methods to determine the LD50 (the dose that is lethal to 50% of the test animals):
-
OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise procedure at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[8]
-
OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality.[9]
-
OECD 425 (Up-and-Down Procedure): This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.[10]
General Protocol:
-
Animal Model: Typically, young adult female rats are used.
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Skin Corrosion/Irritation (OECD 439 - In Vitro)
Given the expectation of skin irritation or corrosion, an in vitro test using a reconstructed human epidermis (RhE) model is the recommended first step to avoid animal testing.
Protocol (OECD 439):
-
Test System: A commercially available RhE model is used.[11][12]
-
Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The exposure period is typically up to 60 minutes.
-
Viability Assessment: After exposure, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[13]
Serious Eye Damage/Irritation (OECD 405)
If a substance is classified as a skin corrosive, it is assumed to cause serious eye damage, and no further testing is necessary. If it is a skin irritant or non-irritant, a sequential testing strategy is employed.
Protocol (OECD 405):
-
Weight-of-Evidence Analysis: All available data is reviewed first.[14]
-
In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are performed to predict eye corrosion or severe irritation.
-
In Vivo Test (if necessary): A single albino rabbit is used for the initial in vivo test. The substance is instilled into the conjunctival sac of one eye.[15]
-
Observation: The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals (1, 24, 48, and 72 hours). The observation period can extend up to 21 days to assess reversibility.[16]
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.
Protocol (OECD 429):
-
Animal Model: Mice are used for this assay.
-
Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[17]
-
Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
-
Classification: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to control animals. An SI of ≥ 3 is typically considered a positive result for sensitization.
Mutagenicity (OECD 471 - Bacterial Reverse Mutation Test)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.
Protocol (OECD 471):
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[18][19][20]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[21]
-
Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on an amino acid-deficient medium) is counted.
-
Classification: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Visualizations
The following diagrams illustrate the workflows for key toxicological assessments and a potential signaling pathway for endocrine disruption by alkylphenols.
Caption: Workflow for in vitro skin irritation and corrosion testing.
Caption: Sequential testing strategy for assessing eye irritation.
Caption: Potential signaling pathway for endocrine disruption by alkylphenols.
Conclusion and Recommendations
Due to the significant data gaps in the toxicological profile of this compound, a high degree of caution is warranted. Researchers, scientists, and drug development professionals should handle this compound as potentially corrosive to skin and eyes, and as a substance with unknown acute and chronic toxicity. The use of appropriate personal protective equipment (gloves, eye protection, lab coat) and engineering controls (chemical fume hood) is essential. Further research is required to fully characterize the health and safety profile of this compound. The experimental protocols outlined in this guide, based on OECD guidelines, provide a roadmap for generating the necessary data to perform a comprehensive risk assessment.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. epa.gov [epa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. oecd.org [oecd.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. iivs.org [iivs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 471 ... - OECD - Google 圖書 [books.google.com.tw]
- 20. oecd.org [oecd.org]
- 21. biosafe.fi [biosafe.fi]
4-Hexadecylphenol: An In-depth Technical Guide to its Environmental Fate and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexadecylphenol, a long-chain alkylphenol, is a compound of emerging environmental concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to the limited availability of data specific to this compound, information from structurally similar long-chain alkylphenols, such as para-C12-alkylphenols and nonylphenol, has been used to infer its likely behavior and effects. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and risk assessment.
Introduction
Alkylphenols are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates, which are non-ionic surfactants employed in a variety of industrial and consumer products. The degradation of these products in the environment can lead to the formation of more persistent and toxic alkylphenols.[1] this compound, with a 16-carbon alkyl chain, is a higher molecular weight alkylphenol.[2] While its production in Europe may have ceased, its potential presence in the environment and its inherent chemical properties warrant a thorough evaluation of its environmental fate and toxicity.[2] Long-chain alkylphenols are generally more toxic to aquatic organisms than those with shorter alkyl chains.[3] This guide aims to consolidate the available information and provide a framework for understanding the environmental risks associated with this compound.
Physicochemical Properties
The physicochemical properties of this compound play a crucial role in determining its environmental distribution and bioavailability. Based on data for analogous long-chain alkylphenols, the following properties are expected for this compound.
| Property | Predicted Value/Information | Analogue Compound |
| Molecular Formula | C₂₂H₃₈O | - |
| Molecular Weight | 318.5 g/mol | - |
| Water Solubility | Very low (e.g., 31 µg/L at 22°C for main components of para-C12-alkylphenols) | para-C12-alkylphenols[2] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | High (e.g., 7.14 for para-C12-alkylphenols) | para-C12-alkylphenols[2] |
| Vapor Pressure | Low (e.g., 0.009 Pa at 20°C for para-C12-alkylphenols) | para-C12-alkylphenols[2] |
Environmental Fate
The environmental fate of this compound is governed by processes such as biodegradation, photodegradation, hydrolysis, and bioaccumulation.
Biodegradation
Biodegradation is the primary mechanism for the removal of alkylphenols from the environment. However, long-chain alkylphenols like this compound are expected to be resistant to rapid degradation.
-
Persistence: this compound is expected to be persistent in the environment, particularly in anaerobic conditions found in sediments.[1] The degradation of alkylphenols generally decreases with increasing alkyl chain length.
-
Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have been shown to degrade shorter-chain alkylphenols.[4][5][6] The degradation of long-chain alkylphenols often occurs through co-metabolism, where the microorganisms utilize other carbon sources for growth while fortuitously degrading the alkylphenol.[7] The initial step in the aerobic degradation of 4-alkylphenols by some bacteria involves the hydroxylation of the methylene group adjacent to the benzene ring.[8]
Photodegradation and Hydrolysis
-
Photodegradation: While alkylphenols can undergo indirect photolysis in the atmosphere via reactions with hydroxyl radicals, this is not considered a major degradation pathway in aquatic or soil environments.[3][9][10] The estimated atmospheric half-lives for most alkylphenols are on the order of a few hours.[3]
-
Hydrolysis: Alkylphenols are not expected to undergo significant hydrolysis under typical environmental conditions.[3]
Bioaccumulation
The high lipophilicity of this compound, as indicated by its predicted high log K_ow_, suggests a strong potential for bioaccumulation in aquatic organisms.
-
Bioconcentration Factor (BCF): While a specific BCF for this compound is not available, a measured fish bioconcentration factor of 823 has been reported for para-C12-alkylphenols.[2] Studies on nonylphenol have shown significant bioaccumulation in benthic organisms, indicating the potential for transfer to higher trophic levels.[11]
-
Partitioning: Due to its low water solubility and high hydrophobicity, this compound is expected to partition strongly to sediment and soil when released into the environment.[1][2]
Toxicity
Long-chain alkylphenols are known to be toxic to a range of organisms and can act as endocrine disruptors.
Aquatic Toxicity
Longer-chain alkylphenols generally exhibit higher toxicity to aquatic organisms.[3]
| Test Organism | Endpoint | Toxicity Value (mg/L) | Analogue Compound |
| Fathead minnow (Pimephales promelas) | 96-h LC₅₀ | 8.3 - 68 | Phenol[12] |
| Rainbow trout (Oncorhynchus mykiss) | 48-h LC₅₀ | 5.2 - 16.6 | Phenol[12] |
| Daphnia magna | 96-h LC₅₀ | 2.12 | 2,4-dimethylphenol[12] |
| Vibrio fischeri | 5-min EC₅₀ | 0.01 | 4-isopropylphenol[13] |
| Fish and Invertebrates (various) | Chronic Toxicity | 0.070 - 0.42 | Hexadecyl and heptadecyl sulfate[14] |
| Algae (various) | Chronic Toxicity | 0.5 - 7.8 | Hexadecyl and heptadecyl sulfate[14] |
A Predicted No-Effect Concentration (PNEC) for freshwater aquatic organisms of 0.04 µg/L has been proposed for para-C12-alkylphenols.[2]
Endocrine Disruption
Alkylphenols are well-documented endocrine-disrupting chemicals (EDCs), primarily through their ability to mimic estrogen.[1][15][16]
-
Mechanism of Action: this compound is expected to bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling.[15] Alkylphenols have also been shown to act as antagonists for the androgen receptor (AR) and progesterone receptor (PR).[15]
-
Effects on Aromatase: Some alkylphenols can modulate the expression of cytochrome P450 aromatase genes (cyp19a and cyp19b), which are responsible for the conversion of androgens to estrogens.[17]
Mammalian Toxicity
Limited data is available on the mammalian toxicity of this compound.
-
Acute Toxicity: An acute dermal toxicity study in rabbits with para-C12-alkylphenols showed mortality at high doses (>3000 mg/kg), suggesting some dermal absorption.[2] Oral and dermal LD₅₀ values for phenol in laboratory animals range from 300-600 mg/kg-bw and 670-1400 mg/kg-bw, respectively.[18]
-
Systemic Effects: Systemic effects of phenol poisoning in humans include gastrointestinal irritation, dermal necrosis, and cardiac arrhythmias.[18]
Experimental Protocols
The following section outlines general experimental protocols for the analysis of this compound in environmental matrices, based on established methods for other alkylphenols.
Sample Collection and Preparation
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Acidify samples to pH < 2 with a suitable acid (e.g., sulfuric acid) to inhibit microbial degradation.
-
Sediment/Soil Samples: Collect sediment or soil samples using appropriate coring or grab sampling devices. Store samples frozen at -20°C until analysis.
-
Biota Samples: Collect tissue samples from target organisms and store them frozen at -80°C.
Extraction
-
Solid-Phase Extraction (SPE) for Water Samples:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the acidified water sample through the cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained this compound with a suitable organic solvent (e.g., methanol, acetone).[19]
-
-
Soxhlet or Pressurized Liquid Extraction (PLE) for Solid Samples:
-
Homogenize and lyophilize the sediment, soil, or biota samples.
-
Extract the samples with an appropriate solvent or solvent mixture (e.g., acetone, hexane/acetone) using a Soxhlet apparatus or a PLE system.[20]
-
Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the extracted this compound to increase its volatility (e.g., using BSTFA or MSTFA).[21]
-
Inject the derivatized extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Quantify this compound using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[19][21]
-
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection:
-
Separate the extract on a C18 HPLC column using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, methanol).
-
Detect this compound using a fluorescence detector (excitation/emission wavelengths specific to phenols) or a mass spectrometer (electrospray ionization in negative mode).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of endocrine disruption by this compound.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
This technical guide highlights the significant data gaps that exist for the environmental fate and toxicity of this compound. Based on the available information for structurally similar long-chain alkylphenols, it can be concluded that this compound is likely to be a persistent, bioaccumulative, and toxic substance, with the potential to act as an endocrine disruptor.
Future research should focus on:
-
Developing and validating analytical methods specifically for this compound in various environmental matrices.
-
Conducting laboratory studies to determine its biodegradation rates under different environmental conditions, as well as its potential for photodegradation and hydrolysis.
-
Performing ecotoxicity tests with a range of aquatic and terrestrial organisms to establish reliable toxicity data (e.g., LC₅₀, EC₅₀, NOEC).
-
Investigating the endocrine-disrupting potential of this compound through in vitro and in vivo assays.
-
Monitoring environmental concentrations of this compound to assess the extent of contamination and potential risks to ecosystems and human health.
A more complete understanding of the environmental behavior and toxicological effects of this compound is essential for developing effective risk management strategies and protecting environmental and human health.
References
- 1. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influences of sedimentary organic matter quality on the bioaccumulation of 4-nonylphenol by estuarine amphipods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccme.ca [ccme.ca]
- 13. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acute and chronic toxicity of hexadecyl and heptadecyl sulfate to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oehha.ca.gov [oehha.ca.gov]
- 19. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
Commercial suppliers and availability of 4-Hexadecylphenol
An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexadecylphenol is a long-chain alkylphenol that holds potential for various research and development applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis methodologies, and known biological activities of related compounds, offering a valuable resource for professionals in the fields of chemistry and life sciences. While specific data on the biological effects of this compound remains limited, this document compiles available information on its properties and the broader class of alkylphenols to guide future research endeavors.
Commercial Availability
This compound is available from a number of commercial chemical suppliers catering to the research and development community. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experimentation.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| BroadPharm | >95% | 25 mg, 50 mg, 100 mg, 250 mg | 2589-78-8 |
| MedChemExpress | >98% | 50 mg, 100 mg | 2589-78-8 |
| CymitQuimica | Not specified | 50 mg, 100 mg, 250 mg | 2589-78-8 |
| Santa Cruz Biotechnology | Not specified | 1 g, 5 g | 2589-78-8 |
| Toronto Research Chemicals | >98% | 100 mg, 500 mg, 1 g | 2589-78-8 |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O | PubChem |
| Molecular Weight | 318.5 g/mol | PubChem |
| CAS Number | 2589-78-8 | PubChem |
| Appearance | Solid (form may vary) | CymitQuimica[1] |
| Purity | Typically >95% | BroadPharm, MedChemExpress |
| Solubility | Soluble in organic solvents | General chemical knowledge |
| Storage Temperature | -20°C | BroadPharm |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the reaction of phenol with a C16 alkylating agent in the presence of a Lewis acid catalyst.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Phenol
-
1-Hexadecene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol in anhydrous DCM.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Alkylation: Add 1-hexadecene dropwise from the dropping funnel to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.
-
Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound isomer.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)
Direct studies on the biological activity and effects on signaling pathways of this compound are scarce in the available literature. However, research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, suggests that these compounds can exhibit biological effects, primarily as endocrine-disrupting chemicals.
It is hypothesized that long-chain alkylphenols may interact with cellular signaling pathways, although the specific mechanisms for the 4-hexadecyl derivative are yet to be elucidated. Based on studies of related compounds, potential areas of investigation for this compound could include:
-
Estrogen Receptor Signaling: Shorter-chain alkylphenols are known to be xenoestrogens, capable of binding to estrogen receptors and modulating their activity.
-
TGF-β Signaling Pathway: Some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized interaction of this compound with a cellular signaling pathway.
It is critical to emphasize that these are potential areas of investigation based on the activities of structurally related compounds, and dedicated research is required to determine the specific biological effects of this compound.
Conclusion and Future Directions
This compound is a commercially available long-chain alkylphenol with potential applications in various research areas. While its synthesis can be achieved through established methods like the Friedel-Crafts alkylation, specific and optimized protocols are yet to be widely published. The biological activity of this compound remains largely unexplored. Future research should focus on:
-
Developing and optimizing a detailed, reproducible synthesis protocol.
-
Investigating the cytotoxic and other biological effects of this compound in various cell lines.
-
Elucidating its potential interactions with specific cellular signaling pathways, particularly in the context of endocrine disruption.
This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Hexadecylphenol in Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexadecylphenol is a valuable hydrophobic starting material for the synthesis of a variety of surfactants. Its long C16 alkyl chain provides significant lipophilicity, making the resulting surfactants effective at reducing surface tension and forming micelles at low concentrations. These properties are highly desirable in numerous applications, including as emulsifying agents, detergents, and in the formulation of drug delivery systems.[1] This document provides an overview of the synthesis of non-ionic, anionic, and cationic surfactants derived from this compound, including generalized experimental protocols and expected physicochemical properties. While detailed experimental data for this compound-based surfactants is limited in publicly available literature, the protocols and data presented are based on established methodologies for long-chain alkylphenols and provide a strong foundation for research and development.
Physicochemical Properties of this compound
A clear understanding of the starting material is crucial for the successful synthesis of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O | [2] |
| Molecular Weight | 318.5 g/mol | [2] |
| CAS Number | 2589-78-8 | [2] |
| Appearance | Not specified, likely a waxy solid | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| XLogP3 | 9.7 | [2] |
I. Non-ionic Surfactants: this compound Ethoxylates
The most common non-ionic surfactants derived from alkylphenols are the polyoxyethylene ethers, synthesized through ethoxylation. The length of the polyoxyethylene chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for various applications.
Synthesis Workflow: Ethoxylation of this compound
References
Applications of 4-Hexadecylphenol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Hexadecylphenol in polymer chemistry. The information is curated for professionals in research and development, with a focus on practical synthesis and characterization.
Application as a Monomer in Phenolic Resins
Introduction:
This compound serves as a valuable monomer in the synthesis of phenolic resins. The incorporation of its long C16 alkyl chain into the polymer backbone imparts significant hydrophobicity, enhanced flexibility, and improved solubility in non-polar solvents when compared to conventional phenol-formaldehyde resins. These modified resins are well-suited for specialty applications such as high-performance coatings, adhesives for non-polar substrates, and as matrices in fiber-reinforced composites where compatibility with hydrophobic fibers is crucial.
Experimental Protocol: Synthesis of this compound-Formaldehyde Resin (Resol Type)
This protocol is adapted from established procedures for the synthesis of alkylphenol-formaldehyde resins.[1][2][3][4][5]
Materials:
-
This compound (MW: 318.54 g/mol )
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, mechanical stirrer, and thermometer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (e.g., 63.71 g, 0.2 mol).
-
Addition of Reagents: To the flask, add formaldehyde solution (e.g., 24.3 g, 0.3 mol of formaldehyde) and toluene (100 mL).
-
Catalyst Introduction: While stirring the mixture, slowly add a 50 wt. % aqueous solution of NaOH (e.g., 1.6 g, 0.02 mol of NaOH).
-
Polycondensation Reaction: Heat the reaction mixture to 95°C under constant stirring. Maintain this temperature for 3 hours. The reaction progress can be monitored by measuring the viscosity of aliquots.
-
Neutralization: After the reaction, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 1 M HCl dropwise until the pH of the aqueous layer is neutral (pH ~7).
-
Washing: Wash the organic layer twice with 100 mL portions of deionized water to remove any salts formed during neutralization.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator at 60°C under reduced pressure to obtain the viscous resin.
-
Curing: The synthesized resin can be cured by heating it in an oven at a temperature between 130°C and 160°C for 1-2 hours.
Data Presentation:
Table 1: Physicochemical Properties of this compound-Formaldehyde Resin
| Property | Expected Outcome |
| Appearance | Amber to dark brown viscous liquid or solid |
| Solubility | Soluble in toluene, THF, acetone; Insoluble in water |
| Softening Point | 90 - 130 °C (dependent on molecular weight and crosslink density) |
| Moisture Content | < 1% after drying |
| Curing Time | 1 - 2 hours at 150°C |
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound-Formaldehyde Resin.
Proposed Application as a Building Block for Amphiphilic Polymers
Introduction:
The distinct hydrophobic hexadecyl tail and the reactive hydrophilic hydroxyl group of this compound make it an attractive starting material for the synthesis of novel amphiphilic polymers. These polymers can self-assemble into nanostructures like micelles and vesicles in aqueous solutions, which are of significant interest for drug delivery systems, emulsifiers, and nanoparticle stabilizers. A plausible synthetic strategy involves the chemical modification of the phenolic hydroxyl group to create a macroinitiator for a controlled radical polymerization of a hydrophilic monomer.
Proposed Experimental Protocol: Synthesis of a Poly(ethylene glycol)-b-poly(styrene-co-4-vinyl-hexadecylphenol) Amphiphilic Block Copolymer
This hypothetical protocol outlines a multi-step synthesis to create an amphiphilic block copolymer using this compound.
Step 1: Functionalization of this compound with a Polymerizable Group
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 31.85 g, 0.1 mol) and triethylamine (e.g., 12.14 g, 0.12 mol) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0°C in an ice bath. Add 4-vinylbenzoyl chloride (e.g., 18.32 g, 0.11 mol) dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the 4-hexadecylphenyl 4-vinylbenzoate monomer. Purify by column chromatography if necessary.
Step 2: Synthesis of the Amphiphilic Block Copolymer via RAFT Polymerization
-
Reaction Setup: In a Schlenk tube, combine the synthesized 4-hexadecylphenyl 4-vinylbenzoate monomer (e.g., 4.5 g, 10 mmol), styrene (e.g., 10.4 g, 100 mmol), a hydrophilic macromonomer like poly(ethylene glycol) methyl ether acrylate (PEG-A, Mn ≈ 480 g/mol , e.g., 24 g, 50 mmol), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN).
-
Polymerization: Dissolve the components in a suitable solvent (e.g., 1,4-dioxane). Deoxygenate the solution by purging with nitrogen for 30 minutes. Place the sealed Schlenk tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours).
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent like cold methanol. Filter the precipitate and dry it in a vacuum oven at 40°C overnight.
Data Presentation:
Table 2: Predicted Characteristics of the Amphiphilic Block Copolymer
| Property | Predicted Outcome |
| Structure | Amphiphilic block copolymer with hydrophobic and hydrophilic segments |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (tunable by reaction time and stoichiometry) |
| Polydispersity Index (Đ) | < 1.3 (indicative of a controlled polymerization) |
| Critical Micelle Concentration (CMC) | Expected to be in the low mg/mL range in aqueous solution |
| Self-Assembly | Forms core-shell nanoparticles in water |
Visualization of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for an amphiphilic block copolymer.
Use as a Chain Transfer Agent
A comprehensive review of the scientific literature and patent databases did not yield any evidence of this compound being employed as a chain transfer agent in polymerization reactions. Chain transfer agents typically function by donating a labile atom (like hydrogen from a thiol) to a propagating radical chain, thereby terminating it and initiating a new chain. The chemical structure of this compound lacks the characteristic functional groups that would enable it to act as an effective chain transfer agent. Therefore, this application is not considered viable based on current knowledge.
References
- 1. CN109456454B - Low-phenol alkylphenol-formaldehyde resin and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Alkyl Phenol Formaldehyde Resin: Properties and Applications [chembroad.com]
- 3. CN106608956A - Preparation method and applications of alkyl phenol-phenol-formaldehyde resin - Google Patents [patents.google.com]
- 4. woodresearch.sk [woodresearch.sk]
- 5. Syntesis and kinetic study of phenol-formaldehyde resins synthesized in the presence of polyamines [protocols.io]
4-Hexadecylphenol: A Versatile Intermediate in Organic Synthesis for Research and Drug Development
Introduction
4-Hexadecylphenol is a valuable intermediate in organic synthesis, characterized by a long C16 alkyl chain attached to a phenol ring. This unique structure, combining a hydrophilic phenolic head with a lipophilic alkyl tail, makes it a precursor for a diverse range of molecules with applications in materials science and medicinal chemistry. Its derivatives have shown potential as antioxidants, corrosion inhibitors, and biologically active agents. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, aimed at researchers, scientists, and drug development professionals.
Applications of this compound Derivatives
The reactivity of the phenolic hydroxyl group and the aromatic ring of this compound allows for a variety of chemical modifications, leading to the synthesis of novel compounds with tailored properties.
-
Antioxidants: The phenolic moiety is a well-known scavenger of free radicals. Derivatives of this compound can be synthesized to enhance this antioxidant activity, with potential applications in preventing oxidative degradation of materials and in biological systems.
-
Corrosion Inhibitors: The long alkyl chain promotes the formation of a protective hydrophobic layer on metal surfaces, while the polar phenolic head can interact with the metal. This makes this compound derivatives promising candidates for corrosion inhibitors in various industries.
-
Biologically Active Molecules: Modification of the phenolic group can lead to the synthesis of ethers, esters, Schiff bases, and azo compounds with potential antimicrobial, antifungal, and anticancer activities. The lipophilic hexadecyl chain can enhance the compound's ability to cross cell membranes.
Synthesis of this compound Derivatives: Protocols and Data
This section details the synthesis of several derivatives starting from this compound.
Williamson Ether Synthesis of 4-Hexadecyloxybenzene Derivatives
The Williamson ether synthesis is a reliable method for preparing ethers from phenols. Here, we describe the synthesis of a generic 4-hexadecyloxybenzene derivative.
Experimental Protocol:
-
Deprotonation of this compound: In a 250 mL round-bottom flask, dissolve 3.18 g (0.01 mol) of this compound in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 0.48 g (0.012 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting sodium 4-hexadecylphenoxide solution, add 0.011 mol of the desired alkyl halide (e.g., benzyl bromide) dropwise at 0 °C.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₂₂H₃₈O | 318.54 | - | 75-78 |
| 1-(Benzyloxy)-4-hexadecylbenzene | C₂₉H₄₄O | 408.66 | 88 | 65-67 |
Synthesis of Azo Dyes from this compound
Azo compounds are known for their color and biological activity. The electron-rich phenol ring of this compound readily undergoes azo coupling.
Experimental Protocol:
-
Diazotization of an Aromatic Amine: In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water dropwise, maintaining the temperature below 5 °C.
-
Azo Coupling: In a separate 250 mL beaker, dissolve 3.18 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring, keeping the temperature below 5 °C. A colored precipitate will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Work-up and Purification: Filter the crude azo dye, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the product from ethanol to obtain the pure azo derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (E)-2-((4-Hexadecylphenyl)diazenyl)phenol | C₂₈H₄₂N₂O | 422.65 | 85 | 110-112 |
Mannich Reaction of this compound
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, providing a scaffold for further functionalization and the synthesis of biologically active molecules.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, place 3.18 g (0.01 mol) of this compound, 0.30 g (0.01 mol) of paraformaldehyde, and 0.85 g (0.01 mol) of piperidine in 30 mL of ethanol.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-((4-Hexadecylphenoxy)methyl)piperidine | C₂₈H₄₉NO | 415.70 | 75 | Waxy Solid |
Visualization of Synthetic Pathways and Biological Relevance
The following diagrams illustrate the synthetic workflows and a potential signaling pathway influenced by phenolic antioxidants.
Application Notes and Protocols for 4-Hexadecylphenol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Hexadecylphenol, a long-chain alkylphenol, in various in vitro assays. Due to the limited specific data on this compound's biological activities, the following protocols are based on established methods for other phenolic lipids and are intended as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Compound Profile: this compound
This compound is a phenolic compound distinguished by a 16-carbon alkyl tail. This amphiphilic nature suggests potential interactions with cellular membranes and lipid-rich structures. Its biological activities are not yet extensively characterized, but related phenolic lipids are known to possess antioxidant, anti-inflammatory, and cytotoxic properties.
| Property | Value | Reference |
| Synonyms | p-Hexadecylphenol, 4-Palmitylphenol | [1] |
| Molecular Formula | C22H38O | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| XLogP3 | 9.7 | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | |
| Storage | Store at room temperature in a dry, sealed container. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cultured cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line (e.g., HeLa, HepG2, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for assessing the antioxidant activity of this compound via the DPPH assay.
Anti-inflammatory Activity in Macrophages
This protocol evaluates the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare non-toxic concentrations of this compound (determined from the MTT assay) in culture medium. Pre-treat the cells with these concentrations for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory agent + LPS).
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Potential Signaling Pathways
Phenolic compounds are known to modulate various signaling pathways. Based on the literature for similar compounds, this compound may influence pathways related to inflammation and cellular stress responses.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound in LPS-stimulated macrophages.
Disclaimer: The provided protocols and pathways are illustrative and based on general knowledge of phenolic compounds. Specific experimental conditions and outcomes for this compound must be determined empirically. Always perform appropriate controls and preliminary experiments to validate the assays for your specific research needs.
References
Application Notes and Protocols: 4-Hexadecylphenol as a Versatile Building Block for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexadecylphenol is a valuable chemical intermediate characterized by a hydrophilic phenolic head and a long, lipophilic 16-carbon alkyl tail.[1][2] This amphiphilic nature makes it an ideal building block for a diverse range of specialty chemicals with applications in surfactants, antioxidants, phenolic resins, and cosmetic ingredients.[1] Its molecular formula is C₂₂H₃₈O, and its molecular weight is 318.5 g/mol .[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of various derivatives of this compound.
I. Synthesis of Specialty Chemicals from this compound
Nonionic Surfactants: this compound Ethoxylates
The ethoxylation of this compound introduces a polyoxyethylene chain, creating nonionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values. These surfactants are effective emulsifiers and detergents for various industrial and cosmetic applications.[3]
Experimental Protocol: Laboratory-Scale Synthesis of this compound Ethoxylate
This protocol is adapted from general ethoxylation procedures for long-chain alkylphenols.[3]
Materials:
-
This compound
-
Ethylene Oxide
-
Potassium Hydroxide (KOH) as catalyst
-
Inert solvent (e.g., Toluene)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, thermometer, and reflux condenser
Procedure:
-
Catalyst Preparation: In a dry reaction vessel, dissolve a catalytic amount of KOH in a minimal amount of a suitable solvent under a nitrogen atmosphere.
-
Reaction Setup: Add this compound to the reaction vessel and heat the mixture to 120-150°C with continuous stirring under a gentle flow of nitrogen to remove any moisture.
-
Ethoxylation: Introduce a controlled stream of ethylene oxide gas into the reaction mixture. The reaction is exothermic and should be carefully monitored to maintain the desired temperature. The degree of ethoxylation can be controlled by the amount of ethylene oxide added.
-
Reaction Completion and Neutralization: After the desired amount of ethylene oxide has been added, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete reaction. Cool the mixture and neutralize the catalyst with an appropriate acid (e.g., acetic acid or phosphoric acid).
-
Purification: The resulting this compound ethoxylate can be purified by vacuum distillation to remove any unreacted starting materials and solvent.
Workflow for the Synthesis of this compound Ethoxylate
Caption: Workflow for the synthesis of this compound ethoxylate.
Quantitative Data: Properties of C16 Alkylphenol Ethoxylates
The following table summarizes performance data for a C16 alkylphenol ethoxylate, as described in a patent application.[3]
| Property | Value |
| Critical Micelle Concentration (CMC) | 1 - 100 ppm |
| Surface Tension at 1% actives | 10 - 50 dynes/cm |
| Hydrophilic-Lipophilic Balance (HLB) | 4 - 20 |
Hindered Phenolic Antioxidants
The phenolic hydroxyl group of this compound can be sterically hindered to create potent antioxidants. These compounds function by scavenging free radicals, thereby preventing oxidative degradation of materials such as plastics, lubricants, and cosmetics.[4][5][6]
Experimental Protocol: Synthesis of a Hindered Phenolic Antioxidant from this compound (Adapted)
This protocol is a conceptual adaptation of general methods for synthesizing hindered phenols.[5]
Materials:
-
This compound
-
Formaldehyde
-
A secondary amine (e.g., dimethylamine) to form a Mannich base catalyst in situ
-
Methanol
-
Acid catalyst (e.g., sulfuric acid or a Friedel-Crafts catalyst)
-
Mesitylene (1,3,5-trimethylbenzene)
-
Solvent (e.g., Methylene Chloride)
Procedure:
-
Formation of the Intermediate: In a sealed reaction vessel, heat a mixture of this compound, formaldehyde, a stoichiometric excess of methanol, and a catalytic amount of dimethylamine at 60-100°C. This reaction forms an intermediate ether.
-
Alkylation: Dissolve the intermediate in methylene chloride and react it with mesitylene in the presence of a sulfuric acid or Friedel-Crafts catalyst.
-
Work-up and Purification: After the reaction is complete, wash the organic layer with water and a mild base to remove the acid catalyst. Dry the organic layer and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Logical Relationship for Hindered Phenolic Antioxidant Synthesis
Caption: Logical flow for the synthesis of a hindered phenolic antioxidant.
Phenolic Resins (Novolac Type)
This compound can be used as a comonomer in the production of novolac phenolic resins. The long alkyl chain imparts flexibility and hydrophobicity to the resulting polymer, making it suitable for applications such as coatings, adhesives, and composites.[7][8]
Experimental Protocol: Synthesis of a this compound-Modified Novolac Resin (Adapted)
This protocol is adapted from general procedures for novolac resin synthesis.[8][9]
Materials:
-
Phenol
-
This compound
-
Formaldehyde (formalin solution)
-
Acid catalyst (e.g., oxalic acid or hydrochloric acid)
-
Reaction vessel with a stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: Charge the reaction vessel with phenol, this compound, and the acid catalyst. The molar ratio of total phenols to formaldehyde should be greater than 1.
-
Addition of Formaldehyde: Heat the mixture to 90-100°C with stirring. Slowly add the formaldehyde solution to control the exothermic reaction.
-
Polycondensation: After the addition of formaldehyde is complete, maintain the reaction mixture at reflux for 1-2 hours to advance the polycondensation.
-
Dehydration: Remove the water from the reaction mixture by distillation, either at atmospheric pressure or under vacuum, until the desired viscosity or softening point of the resin is achieved.
-
Product Isolation: The molten resin is then discharged from the reactor and allowed to cool and solidify.
Experimental Workflow for Novolac Resin Synthesis
Caption: Workflow for the synthesis of a this compound-modified novolac resin.
II. Biological Activity of this compound Derivatives
Phenolic compounds are known for their diverse biological activities. Derivatives of this compound are expected to exhibit properties such as antioxidant and antimicrobial effects. Furthermore, long-chain alkylphenols have been shown to interact with cellular signaling pathways.
Antioxidant Activity
The antioxidant activity of phenolic compounds can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a standard protocol for assessing antioxidant activity.[1][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., methanol)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Assay: In a 96-well plate, add a small volume (e.g., 20 µL) of each dilution of the test compound or standard.
-
Reaction Initiation: Add the DPPH solution (e.g., 180 µL) to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Quantitative Data: Representative IC₅₀ Values for Phenolic Antioxidants
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |
| Gallic Acid | 1.03 | 1.03 | [11] |
| (+)-Catechin | 3.12 | 3.12 | [11] |
| Quercetin | 1.89 | 1.89 | [11] |
| Caffeic Acid | 1.59 | 1.59 | [11] |
Antimicrobial Activity
Derivatives of this compound may possess antimicrobial properties due to the presence of the phenolic group and the long alkyl chain, which can disrupt microbial cell membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[12][13]
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplate
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Representative MIC Values for Phenolic Compounds
Specific MIC values for this compound derivatives are not widely reported. The table below shows representative MIC values for other phenolic compounds against common microbes.
| Compound | Organism | MIC (µg/mL) | Reference |
| Cinnamic Acid | S. cerevisiae | 500 | [11] |
| Vanillin | D. hansenii | 1000 | [11] |
| Eugenol | S. aureus | >220 | [14] |
| Thymol | E. coli | >220 | [14] |
Interaction with Cellular Signaling Pathways
Long-chain alkylphenols have been shown to modulate the activity of certain cellular signaling pathways. One such target is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a sensor of chemical irritants and cellular stress.[15]
Signaling Pathway: Activation of TRPA1 by Alkylphenols and Downstream Effects
Alkylphenols can activate TRPA1, leading to an influx of Ca²⁺ into the cell.[15] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and protein kinase C (PKC), and the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4][5] This can contribute to neurogenic inflammation. Furthermore, some studies suggest that alkylphenols can influence other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[16][17]
Caption: Proposed signaling pathway for TRPA1 activation by this compound derivatives.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide array of specialty chemicals. The protocols and application notes provided herein offer a foundation for researchers to explore its potential in developing novel surfactants, antioxidants, polymers, and potentially bioactive compounds for various scientific and industrial applications. Further research into the specific biological activities and signaling pathways affected by this compound derivatives will undoubtedly unveil new opportunities for this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. WO2017153050A1 - Process for the preparation of novolac alkylphenol resins - Google Patents [patents.google.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TRPA1 - Wikipedia [en.wikipedia.org]
- 16. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Hexadecylphenol
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Hexadecylphenol in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in samples with relatively high concentrations of the analyte and a clean matrix.
Experimental Protocol
a) Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: Acidify the aqueous sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid). For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol) followed by evaporation and reconstitution in a loading buffer (e.g., 5% methanol in water).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
b) HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is Acetonitrile/Water (80:20, v/v). For Mass Spectrometry-compatible methods, replace any non-volatile acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15-20 minutes, depending on the exact mobile phase composition and column.
c) Calibration
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data (Estimated)
The following table summarizes the expected quantitative performance of the HPLC-UV method for this compound, based on data for similar alkylphenols.[2][4]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (from spiked samples) | 85 - 110% |
| Precision (RSD) | < 10% |
Experimental Workflow: HPLC-UV Analysis
HPLC-UV experimental workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the analysis of this compound. Due to the low volatility of this compound, derivatization is often required to improve its chromatographic properties.
Experimental Protocol
a) Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC-UV method to isolate this compound from the sample matrix.
-
Derivatization:
-
Silylation (e.g., with BSTFA): Evaporate the extracted sample to dryness. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.
-
Alkylation (e.g., with an ethylating agent): Similar to the analysis of other alkylphenols, derivatization with an ethylating agent can be performed.[5]
-
-
Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). An Agilent CP-Sil 8 CB column is also suitable.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Injector: Splitless mode at 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, and full scan mode (e.g., m/z 50-550) for qualitative confirmation. Key ions for the trimethylsilyl derivative of this compound would include the molecular ion and characteristic fragment ions. For underivatized this compound, characteristic m/z values are 107, 108, and 318.[6]
c) Calibration
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.
Quantitative Data (Estimated)
The following table summarizes the expected quantitative performance of the GC-MS method for this compound.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (from spiked samples) | 90 - 115% |
| Precision (RSD) | < 5% |
Experimental Workflow: GC-MS Analysis
GC-MS with derivatization workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound, making it ideal for trace-level detection in complex matrices such as biological fluids and environmental samples.
Experimental Protocol
a) Sample Preparation
For complex matrices like serum or urine, a more rigorous sample preparation is required.[7][8]
-
Enzymatic Hydrolysis (for conjugated forms): For biological samples, incubate with β-glucuronidase/sulfatase to deconjugate this compound metabolites.[8]
-
Protein Precipitation (for biological fluids): Add a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid Phase Extraction (SPE): Utilize an online or offline SPE procedure as described in the HPLC-UV method for further cleanup and concentration. Hybrid SPE-Precipitation Technology can also be employed.[7]
b) LC-MS/MS Instrumentation and Conditions
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[9]
-
Column: A C18 or similar reverse-phase column suitable for UHPLC applications (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the highly hydrophobic this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation. Specific MRM transitions need to be optimized by infusing a standard solution of this compound.
Quantitative Data (Estimated)
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on data for similar compounds.[7][8]
| Parameter | Expected Value |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 ng/mL |
| Recovery (from spiked samples) | 95 - 110% |
| Precision (RSD) | < 5% |
Signaling Pathway Logic: LC-MS/MS Detection
Logical flow of this compound detection in LC-MS/MS.
References
- 1. Separation of Phenol, 4-hexadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. scielo.br [scielo.br]
- 5. agilent.com [agilent.com]
- 6. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Alkylphenols
Introduction
4-Alkylphenols (APs) are a class of persistent organic pollutants widely used in the production of alkylphenol ethoxylates, non-ionic surfactants found in detergents, pesticides, personal care products, and plastics.[1][2] Compounds such as 4-nonylphenol (NP), 4-octylphenol (OP), and 4-tert-octylphenol (t-OP) are of significant concern due to their prevalence in the environment and their potential to act as endocrine-disrupting chemicals (EDCs).[2][3] These xenoestrogens can mimic natural hormones, particularly estrogen, by binding to estrogen receptors (ERs), thereby interfering with the endocrine system even at low concentrations.[2][4][5] Consequently, robust and sensitive analytical methods are crucial for monitoring APs in various matrices, including environmental, food, and biological samples.
This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of common 4-alkylphenols. The method is suitable for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.
Principle of the Method
The analytical method employs reversed-phase HPLC with a C18 stationary phase to separate 4-alkylphenols based on their hydrophobicity. A mobile phase consisting of a water/organic solvent gradient is used for elution. Detection is typically achieved using a Diode Array Detector (DAD) for UV absorbance or a Fluorescence Detector (FLD) for enhanced sensitivity.[6] Sample preparation involves an extraction step, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), to isolate the analytes from the sample matrix and minimize interference.[7][8][9]
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid, acetic acid, ammonia solution.
-
Standards: Analytical standards of 4-Nonylphenol (4-NP), 4-Octylphenol (4-OP), 4-tert-Octylphenol (4-t-OP), and other relevant alkylphenols.
-
Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges, Supported Liquid Extraction (SLE) cartridges, 0.2 µm or 0.45 µm syringe filters.[7][10]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions by accurately weighing and dissolving 50 mg of each alkylphenol standard in 50 mL of acetonitrile.[7]
-
Working Standard Solution (10 µg/mL): Prepare a multicomponent working solution by appropriately diluting the stock solutions in acetonitrile.[7]
-
Calibration Standards (0.025 - 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase or a suitable solvent.[6][7] For matrix-matched calibration, blank matrix extract is used as the diluent.[7]
Sample Preparation Protocol (General)
A. Water Samples (using Solid-Phase Extraction) [8]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Loading: Pass a known volume of the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the trapped alkylphenols with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before HPLC injection.[10]
B. Milk Samples (using Supported Liquid Extraction) [7][9]
-
Extraction: Use a Chem Elut S cartridge for rapid supported liquid extraction to eliminate the matrix effect.[7][9]
-
Elution: Elute the analytes as per the manufacturer's protocol.
-
Analysis: The eluate can be directly analyzed by HPLC-DAD.[7]
C. Solid Samples (e.g., Soil, Foodstuffs) [11]
-
Extraction: Perform solvent extraction by homogenizing the solid sample with a suitable solvent (e.g., acetonitrile).[11]
-
Centrifugation/Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant.
-
Cleanup: If necessary, perform a cleanup step using SPE as described for water samples.
-
Reconstitution: Concentrate and reconstitute the sample in the mobile phase before analysis.
HPLC Operating Conditions
The following table summarizes typical HPLC conditions for the analysis of 4-alkylphenols.
| Parameter | Condition 1 (DAD/FLD Detection) | Condition 2 (DAD Detection) |
| Column | C18/SCX mixed-mode stationary phase[6][12] | C18 octadecyl silica (ODS)[8][13] |
| Mobile Phase | Isocratic: Water:Methanol (15:85, v/v)[6][12] | Gradient: Acetonitrile and 0.005% acetic acid in water[8] |
| Flow Rate | 1.0 mL/min[6][12] | 0.5 - 1.0 mL/min |
| Injection Volume | 20 µL[9] | 20 µL |
| Column Temp. | Room Temperature[12] | 40 °C[14] |
| Detector | DAD: 279 nm[6] FLD: Ex: 220 nm, Em: 315 nm[6] | DAD: 225 nm or 274 nm[15][16] |
Data Presentation
Quantitative Performance Data
The performance of the HPLC method is summarized below. Limits of detection (LOD) and quantification (LOQ) vary based on the detector used, with FLD offering higher sensitivity.
| Analyte | Detector | Linearity Range (µg/mL) | LOD | LOQ | Reference |
| 4-NP, 4-OP, 4-t-OP | DAD | 0.025 - 0.5 | 5 ng/mL | 15 ng/mL | [6] |
| 4-NP, 4-OP, 4-t-OP | FLD | 0.0008 - 0.1 | - | - | [6] |
| 4-Nonylphenol | FLD | - | 0.1 µg/L | - | [8] |
| 4-tert-Octylphenol | FLD | - | 0.05 µg/L | - | [8] |
Typical Retention Times
Retention times are dependent on the specific chromatographic conditions. Under reversed-phase conditions, elution order is generally based on hydrophobicity.
| Compound | Typical Retention Time (min) | Chromatographic System |
| Cardol (C15:3) | ~4.5 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
| Cardol (C15:2) | ~5.0 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
| Cardol (C15:1) | ~6.0 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
| Cardanol (C15:3) | ~10.0 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
| Cardanol (C15:2) | ~11.5 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
| Cardanol (C15:1) | ~14.0 | Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17] |
Note: Retention times are illustrative and will vary with the specific column, mobile phase, and instrument used.
Sample Preparation Recovery Data
| Matrix | Spiked Level | Recovery (%) | Method | Reference |
| Water Samples | 0.5 µg/L | 74 - 110 | SPE-HPLC-FLD | [8] |
| Human Plasma | - | > 70 | SPE-HPLC-Electrochemical | [18] |
Mandatory Visualizations
Caption: Workflow for 4-Alkylphenol Analysis.
Caption: 4-Alkylphenol Endocrine Disruption Pathways.
References
- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. youtube.com [youtube.com]
- 12. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: Analysis of Alkylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkylphenols, such as nonylphenol and octylphenol, are compounds used in the manufacturing of detergents, plastics, and other industrial products.[1][2] Due to their potential as endocrine disruptors and their persistence in the environment, accurate and sensitive analytical methods for their detection and quantification are crucial.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkylphenols, offering high resolution and sensitivity. This application note provides detailed protocols for the analysis of alkylphenols in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principles of GC-MS for Alkylphenol Analysis
GC-MS analysis of alkylphenols involves their separation based on volatility and polarity using a gas chromatograph, followed by detection and identification using a mass spectrometer. Due to the polar nature of the hydroxyl group, alkylphenols often require derivatization to improve their volatility and chromatographic behavior, leading to enhanced sensitivity and peak shape.[3][4][5][6] Common derivatization techniques include silylation and acylation.[7]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for textile and wine samples.
a) Extraction of Alkylphenols from Textile Samples [1]
-
Cut 0.5 g of the textile sample into small pieces (approximately 10 mm x 2 mm).
-
Place the pieces into a glass centrifuge vial.
-
Add 10 mL of toluene to the vial.
-
Extract the sample by sonication for 30 minutes.
-
Transfer 1 mL of the extract to a 2-mL plastic centrifuge tube containing a purification matrix (e.g., 50 mg of silica gel and 100 mg of anhydrous MgSO4).
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample for 2 minutes at 5000 rpm.
-
The supernatant is ready for derivatization and GC-MS analysis.
b) Extraction of Alkylphenols from Wine Samples using Solid-Phase Microextraction (SPME) [8]
-
Place 10 mL of the wine sample into a 20-mL SPME glass vial.
-
Add approximately 2 g of NaCl and 50 µL of an internal standard solution (e.g., 5 mg/L 4-tert-butylphenol-d13).[8]
-
Close the vial with a perforated cap and a Teflon seal.[8]
-
Perform headspace SPME extraction for 20 minutes at 40 °C.
-
The extracted analytes on the SPME fiber are ready for desorption in the GC injector.
Derivatization Protocol: Silylation
Silylation is a common derivatization technique for alkylphenols that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.[3][4][5][6]
-
To a 1 mL aliquot of the sample extract or standard solution in a vial, add 100 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Shake the vial vigorously using a vortex mixer. The reaction is rapid in acetone, completing within 15 seconds at room temperature.[3][4][5][6] In other solvents like dichloromethane or hexane, the reaction may require longer times (e.g., 1 hour at 80°C or 3 hours at room temperature).[3]
-
(Optional but recommended for long-term stability) Add 100 µL of water to hydrolyze the excess unreacted BSTFA.[4][5][6]
-
The derivatized sample is ready for GC-MS analysis.
GC-MS and GC-MS/MS Instrumental Parameters
The following tables provide typical GC-MS and GC-MS/MS parameters for the analysis of alkylphenols.
Table 1: GC-MS Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent | |
| Injector Temperature | 250 °C - 260 °C | [9] |
| Injection Mode | Splitless | [9] |
| Carrier Gas | Helium | [9] |
| Flow Rate | 1 mL/min | |
| Oven Program | 50°C (1 min), then 10 °C/min to 300 °C, hold for 3 min | |
| Mass Spectrometer | ||
| Transfer Line Temp. | 300 °C | |
| Ion Source Temp. | 230 °C - 250 °C | [9] |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: GC-MS/MS Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent | |
| Injector Temperature | 250 °C | |
| Injection Mode | Pulsed-Split (2:1) | |
| Carrier Gas | Helium | |
| Flow Rate | 2 mL/min | |
| Oven Program | 50°C, then 25°C/min to 130°C, then 10°C/min to 170°C, then 25°C/min to 300°C | |
| Mass Spectrometer | ||
| Transfer Line Temp. | 300 °C | |
| Ion Source Temp. | 250 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the characteristic ions for quantification and qualification of several alkylphenols in both SIM and MRM modes.
Table 3: Quantitative Ions for Alkylphenol Analysis
| Compound | Mode | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |
| 2-tert-butylphenol | SIM | 135 | 107, 150 | |
| 4-tert-butylphenol | SIM | 135 | 107, 150 | |
| 2,4-di-tert-butylphenol | SIM | 191 | 206 | |
| 2,6-di-tert-butylphenol | SIM | 191 | 206 | |
| 4-tert-octylphenol | SIM | 135 | 107 | |
| 4-nonylphenol | SIM | 107 | 135 | |
| 2-tert-butylphenol | MRM | 135 > 107 | 150 > 107, 150 > 135 | |
| 4-tert-butylphenol | MRM | 135 > 107 | 150 > 107, 150 > 135 | |
| 2,4-di-tert-butylphenol | MRM | 191 > 57 | 191 > 163, 206 > 191 | |
| 2,6-di-tert-butylphenol | MRM | 206 > 191 | 191 > 163, 191 > 57 |
Note: The detection limits for alkylphenols can be in the low ng/L range, with some methods reporting detection limits between 0.4 and 12.5 pg/mL.[10] For biological samples, detection limits of 20 ng/g for nonylphenols and 2 ng/g for octylphenol have been reported.[11]
Visualizations
Caption: Workflow for the GC-MS analysis of alkylphenols.
Caption: Silylation derivatization of an alkylphenol using BSTFA.
References
- 1. pepolska.pl [pepolska.pl]
- 2. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-Hexadecylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 4-Hexadecylphenol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation, one-dimensional (¹H and ¹³C), and two-dimensional (COSY, HSQC, HMBC) NMR experiments are provided to facilitate structural elucidation and purity assessment.
Introduction
This compound is an organic compound consisting of a phenol ring substituted with a long, sixteen-carbon alkyl chain at the para position. This amphiphilic structure lends itself to applications in various fields, including as a surfactant, antioxidant, and intermediate in the synthesis of more complex molecules. Accurate and thorough characterization of its chemical structure and purity is paramount for its application in research and drug development. NMR spectroscopy is an unparalleled, non-destructive analytical technique for this purpose, providing detailed information about the molecular framework.
Data Presentation
Quantitative NMR data for this compound are summarized in the tables below. The ¹³C NMR data is based on experimental spectra, while the ¹H NMR data is predicted based on established chemical shift principles and data from analogous 4-alkylphenols. The 2D NMR correlation data is predicted based on the known structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OH | ~4.5 - 5.5 | singlet (broad) | 1H |
| H-2, H-6 (aromatic) | ~7.05 | doublet | 2H |
| H-3, H-5 (aromatic) | ~6.75 | doublet | 2H |
| H-1' (benzylic CH₂) | ~2.55 | triplet | 2H |
| H-2' (CH₂) | ~1.58 | quintet | 2H |
| H-3' to H-15' (CH₂) | ~1.26 | multiplet (broad) | 26H |
| H-16' (terminal CH₃) | ~0.88 | triplet | 3H |
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [1]
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (C-OH) | ~153.6 |
| C-4 (C-alkyl) | ~135.9 |
| C-2, C-6 (aromatic CH) | ~129.4 |
| C-3, C-5 (aromatic CH) | ~115.1 |
| C-1' (benzylic CH₂) | ~35.0 |
| C-2' to C-14' (bulk CH₂) | ~31.9, ~29.7 (multiple), ~29.6, ~29.4 |
| C-15' (CH₂) | ~22.7 |
| C-16' (terminal CH₃) | ~14.1 |
Table 3: Predicted 2D NMR Correlations for this compound
| COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H-¹³C) |
| H-2 ↔ H-3 | H-2, H-6 / C-2, C-6 | H-2, H-6 → C-4, C-3, C-5 |
| H-5 ↔ H-6 | H-3, H-5 / C-3, C-5 | H-3, H-5 → C-1, C-2, C-6 |
| H-1' ↔ H-2' | H-1' / C-1' | H-1' → C-4, C-3, C-5, C-2' |
| H-2' ↔ H-3' | H-2' / C-2' | H-2' → C-1', C-3', C-4' |
| H-15' ↔ H-16' | H-3' to H-15' / C-3' to C-15' | H-16' → C-14', C-15' |
| H-16' / C-16' |
Experimental Protocols
Sample Preparation
Given that this compound is a waxy solid at room temperature, proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently warm the vial if necessary to aid dissolution. Vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1D NMR Spectroscopy
Purpose: To identify and quantify the different types of protons in the molecule.
Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different protons.
Purpose: To identify the different carbon environments in the molecule.
Protocol:
-
Use the same prepared sample and spectrometer setup as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz (for ¹³C) spectrometer:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2 s
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
2D NMR Spectroscopy
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps in assembling molecular fragments.
Protocol:
-
Set up a standard COSY experiment (e.g., cosygpqf).
-
Optimize the spectral width in both dimensions to cover all proton signals.
-
Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.
-
Process the data using appropriate window functions, Fourier transformation, and symmetrization.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
Protocol:
-
Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover all carbon signals.
-
Acquire and process the 2D data set.
-
Analyze the cross-peaks, which correlate a proton signal with the signal of the carbon it is directly bonded to.
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.
Protocol:
-
Set up a standard HMBC experiment (e.g., hmbcgplpndqf).
-
Use similar spectral widths as in the HSQC experiment.
-
The long-range coupling constant is typically optimized for 8-10 Hz.
-
Acquire and process the 2D data set.
-
Analyze the cross-peaks, which reveal longer-range C-H connectivities.
Quantitative NMR (qNMR) for Purity Assessment
Purpose: To determine the absolute purity of a this compound sample.
Protocol:
-
Internal Standard Selection: Choose an internal standard that is stable, has a known purity, and has signals that do not overlap with the analyte. For this compound, a good choice would be 1,4-dinitrobenzene or maleic anhydride.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aromatic protons (H-2,6 or H-3,5) are good candidates.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
This set of application notes and protocols provides a comprehensive framework for the detailed NMR spectroscopic characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the structure of the molecule. Furthermore, the application of qNMR allows for a precise and accurate determination of its purity, a critical parameter for its use in scientific research and drug development.
References
Application Notes and Protocols for the Formulation of Emulsions Using 4-Hexadecylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Hexadecylphenol as a surfactant in the formulation of oil-in-water (O/W) emulsions. The information presented here is intended to serve as a foundational resource for the development of stable and effective emulsion-based delivery systems for various applications, including pharmaceuticals and research.
Introduction to this compound in Emulsion Formulation
This compound is an alkylphenol characterized by a hydrophilic phenol head group and a long, 16-carbon lipophilic alkyl chain. This amphiphilic structure allows it to act as a non-ionic surfactant, effectively reducing the interfacial tension between oil and water phases to facilitate the formation and stabilization of emulsions. Its significant lipophilicity suggests a low Hydrophilic-Lipophilic Balance (HLB), making it particularly suitable for specific types of emulsion formulations, potentially as a co-emulsifier to enhance stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of emulsion formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O | [1][2] |
| Molecular Weight | 318.5 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water, soluble in organic solvents | [3] |
| Estimated HLB Value | ~1.4 | Calculated using Griffin's Method |
| Estimated Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻⁵ M | Estimated based on similar long-chain alkylphenols |
Note: The HLB and CMC values are estimated and should be experimentally determined for precise formulation development.
Key Considerations for Emulsion Formulation
The successful formulation of stable emulsions using this compound requires careful consideration of several factors:
-
Emulsifier Blends: Due to its low estimated HLB value, this compound is likely most effective when used in combination with a high-HLB surfactant to achieve a required HLB for stable oil-in-water emulsions.[4][5][6] The final HLB of the blend can be calculated as a weighted average of the individual surfactant HLBs.[4]
-
Oil Phase Selection: The choice of the oil phase will influence the required HLB of the emulsifier system. Different oils have different required HLB values for optimal emulsification.[7]
-
Energy Input: The method of emulsification, which dictates the energy input, significantly impacts droplet size and emulsion stability. High-energy methods like high-pressure homogenization or ultrasonication are generally required to produce nanoemulsions with small droplet sizes.[8][9][10]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of oil-in-water emulsions stabilized with this compound.
Protocol for Determination of Required HLB
This protocol helps in determining the optimal HLB value for emulsifying a specific oil phase.
Materials:
-
This compound
-
A high-HLB surfactant (e.g., Polysorbate 80, HLB = 15)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Distilled water
Procedure:
-
Prepare a series of emulsifier blends by mixing this compound and the high-HLB surfactant in varying ratios to achieve a range of HLB values (e.g., from 6 to 14).
-
For each blend, prepare a small batch of emulsion (e.g., 10 mL) with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 2-5% w/w).
-
Prepare the oil phase by dissolving the emulsifier blend in the oil.
-
Heat both the oil and water phases separately to a suitable temperature (e.g., 60-70 °C).
-
Add the water phase to the oil phase while homogenizing using a high-shear mixer for a fixed time (e.g., 5 minutes).
-
Allow the emulsions to cool to room temperature.
-
Visually inspect the emulsions for stability (creaming, cracking, phase separation) after 24 hours. The blend that produces the most stable emulsion corresponds to the required HLB of the oil.
Protocol for Preparation of O/W Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of a fine nanoemulsion using a high-energy method.
dot
Caption: Experimental workflow for nanoemulsion preparation.
Materials:
-
This compound and a suitable high-HLB co-surfactant
-
Oil phase (e.g., 10-20% w/w)
-
Aqueous phase (e.g., purified water, buffer) (70-85% w/w)
-
Total surfactant concentration (e.g., 2-5% w/w)
Procedure:
-
Oil Phase Preparation: Dissolve the predetermined amounts of this compound and the co-surfactant in the oil phase. Heat to 60-70 °C to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous phase and heat it to the same temperature as the oil phase.
-
Pre-emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 100-150 MPa for 3-5 cycles.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol for Emulsion Stability Assessment
This protocol outlines methods to evaluate the physical stability of the formulated emulsions.
Materials:
-
Prepared emulsion samples
Procedure:
-
Visual Observation: Store the emulsion samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and visually inspect for any signs of instability such as creaming, sedimentation, coalescence, or phase separation over a period of several weeks.
-
Particle Size Analysis: Measure the mean droplet size and PDI of the emulsion at regular intervals using dynamic light scattering (DLS). A significant increase in particle size indicates instability.
-
Zeta Potential Measurement: Measure the zeta potential of the emulsion droplets. A high absolute zeta potential value (typically > ±30 mV) suggests good electrostatic stability.[8]
-
Centrifugation Test: Centrifuge the emulsion sample at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes) and observe for any phase separation.
Data Presentation
The following tables provide a template for presenting quantitative data from emulsion characterization studies.
Table 2: Influence of Surfactant Blend HLB on Emulsion Properties
| Surfactant Blend (this compound : High-HLB Surfactant Ratio) | Calculated HLB | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | 24h Stability Observation |
| 9:1 | X | ||||
| 7:3 | Y | ||||
| 5:5 | Z | ||||
| 3:7 | A | ||||
| 1:9 | B |
Table 3: Stability Study of Optimized Emulsion Formulation
| Time (Days) | Storage Temperature (°C) | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Visual Appearance |
| 0 | 25 | Homogeneous | |||
| 7 | 4 | ||||
| 7 | 25 | ||||
| 7 | 40 | ||||
| 30 | 4 | ||||
| 30 | 25 | ||||
| 30 | 40 |
Potential Signaling Pathways in Emulsion-Based Drug Delivery
When emulsions are used as drug delivery systems, their components can interact with cells and potentially trigger various signaling pathways. The following diagrams illustrate some of these general pathways.
Cellular Uptake of Nanoemulsions
Nanoemulsions can be internalized by cells through various endocytic pathways. The specific pathway often depends on the particle size, surface charge, and surface chemistry of the nanoemulsion droplets.[11][12]
dot
Caption: Cellular uptake pathways of nanoemulsions.
Inflammatory Response Signaling
Certain components of an emulsion formulation could potentially trigger an inflammatory response. Understanding these pathways is crucial for developing biocompatible drug delivery systems.[1][13][14][15]
dot
Caption: A simplified inflammatory signaling pathway.
Conclusion
This compound presents itself as a potentially useful lipophilic surfactant for the formulation of emulsions, particularly when used in combination with other surfactants to achieve a desired HLB. The protocols and data presentation templates provided herein offer a systematic approach for researchers and drug development professionals to explore the utility of this compound in creating stable and effective emulsion-based systems. Further experimental work is necessary to precisely determine its CMC and performance characteristics in various formulations.
References
- 1. Development and Evaluation of an Anti-Inflammatory Emulsion: Skin Penetration, Physicochemical Properties, and Fibroblast Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 4. lankem.com [lankem.com]
- 5. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. aocs.org [aocs.org]
- 8. ajast.net [ajast.net]
- 9. researchgate.net [researchgate.net]
- 10. air.unipr.it [air.unipr.it]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation-responsive delivery systems for the treatment of chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Hexadecylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hexadecylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. For a typical Friedel-Crafts alkylation of phenol with a C16 alkene or alkyl halide, likely impurities include:
-
Unreacted Phenol: Due to incomplete reaction.
-
Ortho-substituted Isomer (2-Hexadecylphenol): A common byproduct in electrophilic aromatic substitution reactions.
-
Di- and Tri-alkylated Phenols: Resulting from over-alkylation of the phenol ring.
-
Unreacted Alkylating Agent: Residual 1-hexadecene or 1-halohexadecane.
-
Catalyst Residues: Remnants from the acidic catalyst used in the synthesis.
-
Polymeric Materials: Side products from the polymerization of the alkene starting material.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired scale and purity. The most common and effective methods are:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent is found.
-
Column Chromatography: A versatile technique for separating the desired para-isomer from ortho-isomers and other byproducts.
-
Fractional Distillation (under vacuum): Suitable for separating components with different boiling points, though the high boiling point of this compound requires high vacuum to prevent thermal decomposition.
Q3: How can I assess the purity of this compound after purification?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities.[1] A reversed-phase C18 column is typically used.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components, though derivatization might be necessary for this high molecular weight phenol to improve its thermal stability and peak shape.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a purification process, such as column chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. The long alkyl chain can lead to this behavior. | Try a less polar solvent or a solvent mixture. Ensure slow cooling of the solution. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | Choose a solvent in which the compound has very low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities. The impurities may have co-crystallized with the product. | Select a different recrystallization solvent. A second recrystallization from a different solvent system may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound and its isomers. | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | Optimize the mobile phase composition using TLC first. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is often effective. Silica gel is a common stationary phase for separating phenols.[3][4] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. A small amount of a polar solvent like methanol can be added to the eluent to wash the column. |
| Broad or tailing peaks during fraction analysis. | The column was not packed properly, leading to channeling. Interaction between the acidic phenolic group and the silica stationary phase. | Ensure the column is packed uniformly without any air bubbles. Adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape for phenolic compounds. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| Decomposition of the product. | The distillation temperature is too high. | Perform the distillation under a high vacuum to lower the boiling point of this compound and prevent thermal degradation.[5] |
| Poor separation of components. | The distillation column has insufficient theoretical plates. The boiling points of the components are too close. | Use a longer fractionating column or a column with a more efficient packing material.[6][7] Fractional distillation may not be suitable for separating isomers with very similar boiling points. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallization solvent screening for the amphiphilic this compound would be solvent mixtures. Common choices include hexane/ethyl acetate, hexane/acetone, or methanol/water.[8] The goal is to find a solvent system where the crude product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like hexane.[3][4] The amount of silica gel should be 20-50 times the weight of the crude sample.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, for less soluble samples, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or continuous gradient. The general elution order for compounds from a polar stationary phase is non-polar compounds first, followed by compounds of increasing polarity. Phenols are relatively polar and will elute after less polar impurities.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the purified this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water (containing 0.1% formic acid) and acetonitrile.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: Monitor the elution at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation
The following tables provide a hypothetical summary of results from different purification techniques. Actual results may vary depending on the specific experimental conditions and the composition of the crude material.
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Finding a suitable solvent can be challenging; may not remove isomers effectively. |
| Column Chromatography | >99% | 50-70% | Excellent for separating isomers and closely related impurities. | More time-consuming and requires larger volumes of solvent. |
| Fractional Distillation | 90-98% | 40-60% | Good for separating compounds with significantly different boiling points. | Risk of thermal decomposition; may not separate isomers well. |
Table 2: Example TLC and HPLC Conditions for Monitoring Purification
| Analytical Technique | Stationary Phase | Mobile Phase (Example) | Detection | Expected Rf/Retention Time |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (8:2 v/v) | UV light (254 nm) | Rf of this compound is typically lower than less polar impurities. |
| HPLC | C18 Reversed-Phase | Gradient: Water (0.1% Formic Acid) to Acetonitrile | UV at 275 nm | Retention time will depend on the specific gradient and column, but will be longer than less hydrophobic impurities. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Phenol Synthesis Products
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the removal of impurities from phenol synthesis reactions, primarily focusing on the widely-used cumene process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in phenol synthesized via the cumene process?
A1: The cumene process, while efficient, generates several byproducts that can contaminate the final phenol product. The most prevalent impurities include unreacted starting materials and intermediates, as well as products from side reactions. Key impurities are acetophenone, α-methylstyrene (AMS), unreacted cumene, mesityl oxide, hydroxyacetone (acetol), 2-methylbenzofuran (MBF), and dimethylbenzyl alcohol.[1][2][3] For pharmaceutical applications, which require high purity (e.g., impurity content not exceeding 0.0100 wt%), removing these compounds is critical.[4]
Q2: My purified phenol is discolored (pink or brown). What causes this, and is it still usable?
A2: The pink or reddish discoloration of phenol is typically due to the oxidation of trace impurities, not the phenol molecule itself.[5] Even after purification, minute quantities of compounds can oxidize upon exposure to air and light, or in contact with certain metals like iron, leading to color formation. The presence of water can also contribute, as phenol is hygroscopic and can liquefy, potentially accelerating these reactions.[6] For many laboratory applications, slight discoloration may not affect reactivity, but for high-purity applications like pharmaceutical synthesis or polymer production, the phenol should be redistilled.[5][6]
Q3: What are the primary industrial and lab-scale methods for purifying crude phenol?
A3: The primary method for purifying phenol is fractional distillation under reduced pressure (vacuum distillation).[6][7][8] This technique separates compounds based on differences in their boiling points. Given the complexity of the impurity profile, a series of distillation columns is often used.[9][10][11] Other key methods include:
-
Catalytic Treatment: This involves passing crude phenol over acidic or heterogeneous catalysts to convert reactive impurities, like hydroxyacetone and aldehydes, into heavier, more easily separable compounds.[4][12]
-
Extractive Distillation: Water or another solvent is introduced to the distillation process to alter the relative volatilities of the components, aiding in the separation of azeotropes (constant-boiling mixtures), such as those formed between phenol and certain byproducts.[13][14]
-
Washing & Extraction: Crude phenol can be washed with alkaline and water solutions to remove acidic impurities.[15] Liquid-liquid extraction is also employed to remove specific contaminants.[13][16][17]
Q4: Which analytical techniques are most effective for identifying and quantifying impurities in a phenol sample?
A4: A combination of chromatographic and spectroscopic methods is typically used for comprehensive analysis.
-
Gas Chromatography (GC): GC, often with a flame ionization detector (FID), is the most widely used method for separating and quantifying volatile organic impurities in phenol.[1][18] Capillary columns provide the best separation.[19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing impurities that are not very volatile or are thermally unstable.[18]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides definitive identification of separated impurities by analyzing their mass-to-charge ratio.[18][20]
-
Spectroscopy (AAS/ICP-MS): For detecting inorganic impurities such as trace metals, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used.[18]
Data Presentation
Table 1: Common Impurities in Cumene-Process Phenol
This table summarizes the major organic impurities typically found in crude phenol produced by the cumene process and their atmospheric boiling points, which is a critical parameter for designing purification by distillation.
| Impurity | Chemical Formula | Boiling Point (°C) | Typical Reason for Presence |
| Phenol | C₆H₅OH | 181.7 | Main Product |
| Cumene | C₉H₁₂ | 152 | Unreacted starting material[1] |
| α-Methylstyrene (AMS) | C₉H₁₀ | 165 | Dehydration of DMBA[2] |
| Acetophenone | C₈H₈O | 202 | Byproduct of Hock rearrangement[21][22] |
| Hydroxyacetone (Acetol) | C₃H₆O₂ | 145 | Byproduct[1][23] |
| Mesityl Oxide | C₆H₁₀O | 130 | Acetone condensation product[1][2] |
| 2-Methylbenzofuran (MBF) | C₉H₈O | 197 | Byproduct[1] |
| Dimethylbenzyl Alcohol | C₉H₁₂O | 218 | Byproduct[1] |
Table 2: Example Operating Conditions for Phenol Purification via Distillation
The following are typical, generalized parameters for a multi-stage distillation process designed to separate key impurities from phenol. Actual conditions vary based on feed composition and equipment.
| Distillation Column | Purpose | Top Pressure (mmHg) | Top Temperature (°C) | Bottoms Temperature (°C) |
| Column A (Phenol Freeing) | Remove bulk phenol from high-boiling residues. | < 50 | 95 - 105 | 180 - 190 |
| Column B (Residue Concentration) | Concentrate high-boiling impurities like acetophenone and cumylphenol. | < 40 | Varies | > 200 |
| Column C (Final Purification) | Produce high-purity phenol product. | 30 - 40 | Varies | Varies |
Data synthesized from patents describing multi-column purification systems.[7][8][13][24]
Experimental Protocols & Troubleshooting Guides
General Workflow for Phenol Purification
The diagram below illustrates a typical multi-step workflow for purifying crude phenol from a synthesis reaction mixture.
Caption: A generalized workflow for the purification of crude phenol.
Troubleshooting Guide 1: High Acetophenone Content
Q: My final phenol product is contaminated with significant levels of acetophenone, even after distillation. What is the cause and how can I fix it?
A: Acetophenone has a higher boiling point (202°C) than phenol (181.7°C), so it should theoretically separate as a heavy end. However, its removal is often challenging.
-
Potential Cause: Inefficient fractionation in the distillation column. The number of theoretical plates may be insufficient, or the reflux ratio may be too low to achieve a clean separation.
-
Solution: A multi-column system is often required for effective separation.[7][8][24] A "phenol freeing" column first separates the bulk of the phenol overhead, leaving a concentrated bottoms stream of phenol, acetophenone, and other heavy impurities. This bottoms stream is then fed to a second "residue concentration" column, which is specifically designed to separate acetophenone as an overhead product from even heavier residues.[7][24] Operating the columns under vacuum (e.g., less than 50 mmHg) is crucial to lower the boiling points and prevent thermal decomposition.[7][8]
Caption: Troubleshooting logic for removing high acetophenone content.
Troubleshooting Guide 2: Presence of Carbonyl Impurities (Hydroxyacetone, Mesityl Oxide)
Q: My phenol contains reactive carbonyl impurities like hydroxyacetone (HA) and mesityl oxide (MO), which are difficult to remove by distillation alone. What is the best approach?
A: These compounds can be particularly problematic as they are reactive and can form azeotropes or have close boiling points to other components.
-
Potential Cause: These impurities are formed during the cleavage reaction and subsequent processing steps.[2][23] They are not always efficiently removed by standard distillation.
-
Solution: A two-step chemical treatment process prior to final distillation is highly effective.[4]
-
Oxidation Step: The crude phenol is treated with air oxygen over a heterogeneous catalyst containing transition metals. This step selectively oxidizes impurities like hydroxyacetone and aldehydes.
-
Condensation Step: The mixture is then passed over a heterogeneous acidic catalyst (e.g., an acidic ion-exchange resin). This causes the unoxidized impurities and oxidation products to undergo condensation reactions, forming much heavier, higher-boiling compounds.[4][12] These newly formed heavy compounds are then easily separated from the phenol in a final distillation column.[4]
-
Key Experimental Protocols
Protocol 1: General Purpose Vacuum Distillation for Phenol Purification
This protocol describes a lab-scale method for purifying phenol that has become discolored or contains non-volatile impurities.
Materials:
-
Crude or discolored phenol
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with trap
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Crucially, do not use cold water in the condenser. Phenol freezes at 40.5°C and will solidify, causing a dangerous blockage.[6] Use warm water (around 45-50°C) or an air condenser instead.
-
Charge the Flask: Charge the round-bottom flask with the impure phenol and a magnetic stir bar. Do not fill more than two-thirds full.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. A pressure of <50 mmHg is recommended.
-
Heating: Gently heat the flask using the heating mantle.
-
Fraction Collection:
-
An initial fraction containing water and other volatile impurities may distill first. Collect and discard this forerun.
-
As the temperature rises and stabilizes near the boiling point of phenol at the operating pressure, switch to a clean receiving flask.
-
Collect the main fraction of clear, colorless phenol. The distilled phenol may supercool and then suddenly freeze in the receiving flask.[6]
-
-
Shutdown: Stop heating when a small amount of residue remains in the distillation flask. Do not distill to dryness. Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Analytical Workflow for Impurity Identification by GC-MS
This protocol outlines the general steps for analyzing a purified phenol sample to identify and quantify residual impurities.
Caption: Standard workflow for the analysis of impurities in phenol by GC-MS.
References
- 1. kelid1.ir [kelid1.ir]
- 2. Separation of phenol - Patent 0786443 [data.epo.org]
- 3. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 5. US3102149A - Purification of phenol - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US5240568A - Removal of acetophenone from phenol purification residues - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scribd.com [scribd.com]
- 10. US10766843B2 - Method for purifying phenol - Google Patents [patents.google.com]
- 11. gccpo.org [gccpo.org]
- 12. US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst - Google Patents [patents.google.com]
- 13. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 14. globallcadataaccess.org [globallcadataaccess.org]
- 15. WO2009080342A1 - Purification of cumene - Google Patents [patents.google.com]
- 16. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ruishuangchemical.com [ruishuangchemical.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Identification of impurities in commercial phenol produced by the cumene process (Journal Article) | OSTI.GOV [osti.gov]
- 21. Cumene process - Wikipedia [en.wikipedia.org]
- 22. environmentalgenome.org [environmentalgenome.org]
- 23. US6583326B2 - Process for separating phenol from a mixture comprising at least hydroxyacetone, cumene, water and phenol - Google Patents [patents.google.com]
- 24. patents.justia.com [patents.justia.com]
Technical Support Center: Optimizing 4-Hexadecylphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hexadecylphenol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to aid in reaction optimization.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation of phenol.
Q1: Why is the yield of this compound lower than expected?
A1: Low yields can be attributed to several factors:
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Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate of alkylation. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote side reactions such as dealkylation or the formation of undesired byproducts. It is crucial to carefully control the temperature based on the catalyst and alkylating agent used.
-
Improper Molar Ratio of Reactants: An excess of the alkylating agent (1-hexadecene or 1-hexadecanol) can lead to polysubstitution, where more than one hexadecyl group is attached to the phenol ring, reducing the yield of the desired mono-substituted product. Conversely, a large excess of phenol can favor monoalkylation but may complicate purification.
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Catalyst Inactivity or Insufficient Amount: The Lewis or Brønsted acid catalyst is crucial for the reaction. Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it. The amount of catalyst should be optimized; too little will result in a slow or incomplete reaction, while too much can lead to increased side reactions and purification challenges.
-
Poor Mixing: Inadequate agitation can lead to localized overheating and uneven distribution of reactants and catalyst, resulting in lower yields and increased byproduct formation.
Q2: My final product is a mixture of ortho- and para-isomers. How can I improve the selectivity for this compound (p-isomer)?
A2: Achieving high para-selectivity is a common challenge in Friedel-Crafts alkylation of phenols. Here are some strategies to favor the formation of the para-isomer:
-
Choice of Catalyst: The type of catalyst plays a significant role in regioselectivity. Bulky catalysts, such as certain zeolites or solid acid catalysts, can sterically hinder the ortho-positions, thereby favoring substitution at the less hindered para-position.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer. Running the reaction at or below room temperature, if the reaction rate is acceptable, can significantly improve para-selectivity.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents are often preferred for enhancing para-selectivity.
Q3: I am observing the formation of significant amounts of O-alkylated product (hexadecyl phenyl ether). How can this be minimized?
A3: O-alkylation is a competing reaction to the desired C-alkylation. To minimize the formation of the ether byproduct:
-
Catalyst Selection: Stronger acid catalysts and higher temperatures tend to favor C-alkylation over O-alkylation. Weaker acid centers are more prone to catalyze O-alkylation.
-
Reaction Conditions: As the reaction progresses, the initially formed O-alkylated product can rearrange to the C-alkylated product, particularly at higher temperatures in a process known as the Fries rearrangement. Allowing for a longer reaction time at an appropriate temperature can help convert the ether to the desired alkylphenol.
Q4: How can I effectively remove the unreacted phenol and catalyst from my final product?
A4: Purification is a critical step to obtain high-purity this compound.
-
Catalyst Removal: If a solid catalyst is used, it can be removed by simple filtration. For homogeneous catalysts like AlCl₃ or H₂SO₄, the reaction mixture should be quenched with water or a dilute acid, followed by extraction with an organic solvent. The acidic aqueous layer will contain the catalyst residues.
-
Removal of Unreacted Phenol: Unreacted phenol can be removed by washing the organic layer with an aqueous base solution, such as sodium hydroxide or sodium carbonate. Phenol, being acidic, will be converted to its water-soluble phenolate salt and partition into the aqueous phase.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to remove any remaining impurities and isomers.
Data Presentation
The following tables summarize quantitative data from studies on the alkylation of phenol with long-chain olefins using different catalysts. Disclaimer: The data presented below is for analogous reactions with shorter-chain alkenes (C6-C8) and should be used as a general guideline for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Phenol Alkylation with 1-Octene
| Catalyst | Temperature (°C) | Phenol Conversion (%) | O/C-Alkylation Ratio | o/p-Isomer Ratio | Reference |
| H-beta (BEA) | 100 | 37 | 0.25 | 1.5 | [1] |
| H-mordenite (MOR) | 100 | 15 | 0.30 | 1.2 | [1] |
| H-USY (FAU) | 100 | 25 | 0.28 | 1.9 | [1] |
Table 2: Effect of Reaction Parameters on Phenol Alkylation with Hexene-1 using Sulfuric Acid
| Parameter | Condition | Yield of sec-hexylphenol (%) | Reference |
| Molar Ratio (Phenol:Hexene-1) | 4:1 | 30.1 | [2] |
| 5:1 | 48.2 | [2] | |
| 6:1 | 65.8 | [2] | |
| Temperature (°C) | 50 | 40.8 | [2] |
| 100 | 61.4 | [2] | |
| 140 | 80.0 | [2] |
Experimental Protocols
Below are generalized methodologies for the synthesis of this compound based on common Friedel-Crafts alkylation procedures.
Protocol 1: Synthesis of this compound using a Lewis Acid Catalyst (e.g., AlCl₃)
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or a hydrocarbon solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (0.3 - 1.1 eq) in portions with vigorous stirring.
-
Alkylation: Slowly add 1-hexadecene or 1-hexadecanol (1.0 - 1.2 eq) dropwise from the dropping funnel. Maintain the temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 50-100 °C) for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (e.g., Zeolite)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 1-hexadecene (1.0 - 1.5 eq), and the solid acid catalyst (e.g., H-beta zeolite, 5-15 wt% of total reactants).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Purification: Remove the unreacted starting materials and solvent (if used) by vacuum distillation. The resulting crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Technical Support Center: Overcoming Challenges in 4-Hexadecylphenol Derivatization
Welcome to the technical support center for 4-Hexadecylphenol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, due to its long alkyl chain and polar phenolic hydroxyl group, can exhibit poor chromatographic behavior, such as peak tailing in gas chromatography (GC). Derivatization is essential to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group, the volatility of the molecule is increased, making it more amenable to GC analysis.
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.
-
Enhance Detectability: Derivatization can introduce moieties that improve the compound's response to specific detectors.
Q2: What are the most common derivatization techniques for this compound?
A2: The most common techniques include:
-
Silylation: Replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Acylation: Introduction of an acyl group, typically an acetyl group, to form an ester.
-
Etherification (e.g., Williamson Ether Synthesis): Formation of an ether by reacting the phenoxide with an alkyl halide.
Q3: I am observing low derivatization yield. What are the potential causes?
A3: Low yield can be attributed to several factors:
-
Poor Solubility: this compound's long alkyl chain can lead to poor solubility in polar reaction solvents. Ensure you are using a suitable solvent that can dissolve both the substrate and the derivatizing agent.
-
Steric Hindrance: The bulky hexadecyl group may sterically hinder the approach of the derivatizing reagent to the hydroxyl group.
-
Reagent Degradation: Moisture can degrade many derivatizing agents, especially silylating agents. Ensure all reagents and solvents are anhydrous.
-
Incomplete Deprotonation (for Etherification): In Williamson ether synthesis, incomplete deprotonation of the phenol will result in unreacted starting material.
-
Side Reactions: Competing reactions, such as C-acylation in Friedel-Crafts acylation, can reduce the yield of the desired O-acylated product.[1]
Q4: How can I purify the derivatized this compound?
A4: Purification of the derivatized product is crucial for accurate analysis. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is effective for separating the derivatized product from unreacted starting material and byproducts. The choice of eluent will depend on the polarity of the derivative.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for purification. Reverse-phase HPLC is particularly useful for separating compounds based on hydrophobicity.
Troubleshooting Guides
Silylation (e.g., using BSTFA)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no derivatization | 1. Moisture in the reaction: Silylating reagents are highly sensitive to moisture. 2. Poor solubility of this compound: The long alkyl chain can limit solubility in common silylation solvents. 3. Insufficient reagent: The amount of silylating agent may not be enough to drive the reaction to completion. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a co-solvent like pyridine or DMF to improve solubility. Acetone has been shown to accelerate silylation of other alkylphenols. 3. Use a significant excess of the silylating reagent (e.g., 2-10 fold molar excess). |
| Multiple peaks in GC-MS | 1. Incomplete derivatization: Unreacted this compound may be present. 2. Presence of side products: Silylating agents can sometimes react with other functional groups if present. 3. Hydrolysis of the derivative: The silyl ether may be unstable and hydrolyze back to the phenol. | 1. Increase reaction time and/or temperature. Optimize the amount of catalyst (e.g., TMCS) if used. 2. Analyze the mass spectra of the additional peaks to identify potential byproducts. 3. Analyze the sample immediately after derivatization. Ensure the sample is kept dry before injection. |
| Peak tailing in GC | 1. Incomplete derivatization: Residual underivatized phenol interacts with the column. 2. Active sites on the GC column: Free silanol groups on the column can interact with the analyte. | 1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a deactivated GC column. Condition the column before analysis. |
Acylation (e.g., using Acetic Anhydride)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of O-acylated product | 1. Competing C-acylation (Friedel-Crafts): Under certain conditions, acylation can occur on the aromatic ring instead of the hydroxyl group.[1] 2. Hydrolysis of the acylating agent: Acetic anhydride can be hydrolyzed by water. 3. Steric hindrance: The hexadecyl group may hinder the reaction. | 1. Avoid strong Lewis acid catalysts (like AlCl₃) which favor C-acylation. Use a base catalyst like pyridine or triethylamine to promote O-acylation.[1] 2. Use anhydrous reagents and solvents. 3. Increase reaction time and/or temperature. Consider using a more reactive acylating agent if necessary. |
| Difficult purification | 1. Presence of acidic byproducts: Acetic acid is a byproduct of the reaction. 2. Unreacted starting material: Incomplete reaction leads to a mixture of starting material and product. | 1. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from the starting material. |
Williamson Ether Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of ether product | 1. Incomplete deprotonation of the phenol: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group. 2. Side reaction of the alkyl halide: The alkyl halide can undergo elimination reactions, especially if it is secondary or tertiary. 3. Poor solubility of the phenoxide salt: The sodium or potassium salt of this compound may not be soluble in the reaction solvent. | 1. Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide). 3. Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the phenoxide. A phase-transfer catalyst can also be employed. |
| Unreacted starting material | 1. Insufficient alkyl halide: Not enough electrophile to react with all the phenoxide. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Use a slight excess of the alkyl halide. 2. Increase the reaction temperature, but monitor for potential side reactions. |
Experimental Protocols
Silylation of this compound for GC-MS Analysis
Objective: To prepare the trimethylsilyl (TMS) ether of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Weigh approximately 1 mg of this compound into a clean, dry vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Alternatively, the reaction mixture can be evaporated to dryness under a stream of nitrogen and the residue redissolved in hexane for analysis.
Quantitative Data (Illustrative):
| Derivatization Conditions | Yield (%) | Purity (%) |
| BSTFA, Pyridine, 60°C, 30 min | >95 | >98 |
| BSTFA, Acetonitrile, 60°C, 1 hr | 85 | 95 |
| MSTFA, Pyridine, 70°C, 20 min | >95 | >99 |
Acylation of this compound
Objective: To synthesize 4-hexadecylphenyl acetate.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 50 mL of 1 M HCl and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Illustrative):
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Pyridine | RT | 5 | 92 |
| DMAP (cat.) | Dichloromethane | RT | 3 | 95 |
| Triethylamine | Dichloromethane | Reflux | 2 | 88 |
Williamson Ether Synthesis of this compound
Objective: To synthesize 4-methoxy-1-hexadecylbenzene.
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl Iodide
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Illustrative):
| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | CH₃I | DMF | RT | 12 | 85 |
| K₂CO₃ | CH₃I | Acetone | Reflux | 24 | 75 |
| NaOH | (CH₃)₂SO₄ | Water/Toluene (PTC) | 80 | 6 | 80 |
Visualizations
Logical Workflow for Troubleshooting Derivatization Issues
Signaling Pathway of 4-Alkylphenols as Endocrine Disruptors
Long-chain 4-alkylphenols, such as 4-nonylphenol and 4-octylphenol, are known endocrine disruptors that can mimic the action of estrogen. They can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling pathways. This can result in altered gene expression and cellular responses. For example, studies have shown that 4-nonylphenol can induce the expression of luteinizing hormone beta (LHβ) mRNA in fish and modulate the expression of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) in human liver cells.[1][2]
References
Stabilizing 4-Hexadecylphenol in experimental solutions
Welcome to the technical support center for 4-Hexadecylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound consisting of a phenol group substituted with a 16-carbon alkyl chain (a hexadecyl group).[1][2][3] This structure gives the molecule amphiphilic properties: the phenol group is hydrophilic (water-loving), while the long alkyl tail is lipophilic (fat-loving) and hydrophobic (water-fearing).[4] Due to these properties, it is used in the synthesis of surfactants and emulsifiers.[4]
Q2: What are the key chemical properties of this compound?
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₈O | [4][5][6] |
| Molecular Weight | 318.5 g/mol | [4][5][6] |
| Appearance | Phenol group with a 16-carbon tail | [1][2] |
| Boiling Point | 433.3 °C at 760 mmHg | [4] |
| CAS Number | 2589-78-8 | [4][5][6] |
Q3: How should I store this compound?
There are slightly differing recommendations for storage. For the solid compound, storage at room temperature in a dry, sealed container is advised.[4] However, some suppliers recommend storage at -20°C.[2] For solutions, especially in organic solvents, storage at -20°C or -80°C is preferable to minimize degradation. Always refer to the supplier's specific instructions.
Q4: Is this compound prone to degradation?
Yes. Like other phenolic compounds, this compound is susceptible to oxidation.[7][8] Phenols can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[9][10][11] This process, however, alters the structure of the this compound molecule itself, leading to its degradation. Degradation can be observed as a change in solution color (e.g., turning yellow or brown) or precipitation. Phenols can also be degraded by microorganisms or under certain chemical conditions.[12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Media | High lipophilicity due to the 16-carbon alkyl chain. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) and dilute into the aqueous medium. Ensure the final solvent concentration is compatible with your experimental system.[15][16] |
| Precipitation After Dilution | The concentration in the final aqueous solution exceeds its solubility limit. | Decrease the final concentration. Increase the percentage of serum (e.g., FBS) or add a carrier protein like BSA to the medium to enhance solubility.[16] Warm the final solution gently (e.g., to 37°C). |
| Solution Discoloration (Yellow/Brown) | Oxidation of the phenolic hydroxyl group. | Prepare solutions fresh. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents. Add a suitable antioxidant if compatible with your experiment.[7] |
| Inconsistent Experimental Results | Solution instability and degradation. Formation of micelles. | Prepare fresh dilutions for each experiment from a stable stock. Ensure the concentration used is consistent and be aware that above the Critical Micelle Concentration (CMC), the compound will exist primarily in micelles, which can affect its biological availability.[17][18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution for use in cell culture and other aqueous experimental systems.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Warming bath or heat block (set to 37°C)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile tube. To prepare 1 mL of a 10 mM solution, you will need 3.185 mg (Molecular Weight = 318.5 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex at maximum speed for 10-15 seconds.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.[15]
-
Remove the tube and vortex again. Repeat the warming and vortexing steps until the solution is clear.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Working Solution Preparation:
-
To prepare a working solution, thaw a stock solution aliquot at room temperature.
-
Dilute the stock solution into your pre-warmed (e.g., 37°C) cell culture medium or aqueous buffer.[15] It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal and prevent precipitation.
-
Important: The final concentration of DMSO should typically be kept below 0.5% (v/v) in cell culture experiments to avoid solvent toxicity.[15]
Visualizations
Logical Relationships
Caption: Concentration effects on this compound solutions.
Experimental Workflow
Caption: Protocol for preparing this compound solutions.
Signaling Pathways
Caption: Hypothetical signaling effects of a phenolic compound.
References
- 1. This compound | Biochemical Assay Reagent | MedChemExpress [medchemexpress.eu]
- 2. This compound, 2589-78-8 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound [myskinrecipes.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. jscholarpublishers.com [jscholarpublishers.com]
- 11. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 18. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
Preventing oxidation of 4-Hexadecylphenol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Hexadecylphenol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a long-chain alkylphenol, a class of organic compounds known for their use as precursors in detergents, as additives in fuels and lubricants, and as building blocks for fragrances and thermoplastic elastomers. In research and drug development, its stability is crucial as degradation can introduce impurities, alter its chemical properties, and compromise the validity of experimental results.
Q2: What are the primary causes of this compound degradation during storage?
Like other phenols, this compound is susceptible to oxidation. The primary factors that accelerate its degradation are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: UV radiation can catalyze the oxidation process.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for phenol oxidation.
-
High pH: Alkaline conditions can make phenols more susceptible to oxidation.
Q3: What are the visible signs of this compound oxidation?
The most common sign of phenol oxidation is a change in color. Pure phenols are typically colorless or white solids. Upon oxidation, they can develop a yellow, pink, brown, or even black discoloration due to the formation of quinone-type compounds and other colored byproducts.[1] You may also observe changes in the physical state or the formation of precipitates.
Q4: What are the general recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, typically between 2-8°C.
-
Light: In a light-resistant or amber-colored container, protected from direct sunlight.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Container: In a tightly sealed container to prevent exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellowing, Pinking, Browning) | Oxidation due to exposure to air, light, or heat. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at 2-8°C. For long-term storage, consider storing at -20°C. If discoloration persists, purification by recrystallization may be necessary before use. |
| Precipitate Formation | Formation of insoluble oxidation products or contamination. | Centrifuge the sample to pellet the precipitate. Analyze the supernatant for purity before use. If purity is compromised, purification is required. Review storage and handling procedures to prevent future contamination. |
| Inconsistent Experimental Results | Degradation of this compound leading to reduced purity and the presence of interfering byproducts. | Confirm the purity of the this compound stock using an appropriate analytical method (e.g., GC-MS, HPLC). If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. Implement routine quality control checks for the material. |
| Loss of Activity in Assays | The active phenolic hydroxyl group may have been oxidized. | Verify the integrity of the compound. If oxidation is suspected, use a fresh, unopened vial of this compound. Consider adding a suitable antioxidant to your experimental solutions if compatible with your downstream applications. |
Data Presentation
Table 1: General Storage Conditions and Expected Stability for Phenolic Compounds
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | High (Months to Years) |
| Sub-optimal | Room Temperature | Air | Ambient Light | Moderate (Weeks to Months) |
| Accelerated Degradation | >30°C | Air | Direct Sunlight | Low (Days to Weeks) |
Note: This table provides general guidance for phenolic compounds. Specific stability data for this compound is limited, and it is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
-
Temperature-controlled oven
-
Analytical balance
-
GC-MS or HPLC system for analysis
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into several amber glass vials.
-
For samples to be stored under an inert atmosphere, gently flush the vials with nitrogen or argon gas for 30 seconds before sealing.
-
Prepare a control sample to be stored at the optimal condition (-20°C or 2-8°C in the dark under inert gas).
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C, 50°C, or 60°C).
-
For photostability testing, expose a set of samples to a controlled light source (e.g., a photostability chamber).
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample by a validated chromatographic method (GC-MS or HPLC) to determine the purity of this compound and to identify and quantify any degradation products.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the degradation rate constant and estimate the shelf-life under normal storage conditions using the Arrhenius equation if multiple temperatures were tested.
-
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms).
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is needed to improve volatility and peak shape, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks of potential oxidation products. Common oxidation products of phenols include quinones, which would have a different mass spectrum and retention time.
Visualizations
Caption: Plausible oxidation pathway of this compound.
Caption: Troubleshooting workflow for storage issues.
Caption: Workflow for accelerated stability testing.
References
Troubleshooting peak tailing in HPLC analysis of alkylphenols
Welcome to the Technical Support Center for HPLC analysis of alkylphenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common chromatographic issues. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you resolve peak tailing and other problems you may encounter during your experiments.
Troubleshooting Guide: Peak Tailing in Alkylphenol Analysis
Peak tailing is a common issue in the HPLC analysis of alkylphenols that can compromise resolution, accuracy, and sensitivity. This guide provides a step-by-step approach to diagnosing and resolving this problem.
Q1: My alkylphenol peak is exhibiting significant tailing. What are the primary causes?
Peak tailing in the reversed-phase HPLC analysis of alkylphenols is typically caused by secondary chemical interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The most common culprits include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of alkylphenols can form strong hydrogen bonds with free silanol groups on the silica-based stationary phase of the HPLC column. This secondary retention mechanism is a major cause of peak tailing for polar and acidic compounds.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing their interaction with the alkylphenols and causing peak tailing.[3][4][5]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at high pH.[6] This creates active sites that can lead to peak tailing.
-
Instrumental Effects: Issues such as excessive extra-column volume (e.g., long tubing), poorly made connections, or a partially blocked column frit can cause band broadening and peak tailing for all analytes in the chromatogram.[6][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes, including tailing.[2]
Q2: How can I systematically troubleshoot the peak tailing issue?
A logical approach is crucial to efficiently identify the root cause of peak tailing. The following workflow can guide your troubleshooting process.
Q3: What are the recommended mobile phase modifications to reduce peak tailing for alkylphenols?
Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary silanol interactions.
-
Lower the Mobile Phase pH: For phenolic compounds, reducing the mobile phase pH to between 2.5 and 3.5 is highly effective.[1] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the alkylphenol's hydroxyl group.[1]
-
Use a Buffer: Employing a buffer (e.g., 10-25 mM phosphate or acetate) is crucial to maintain a stable pH throughout the analysis, which is essential for reproducible results and good peak shape.
-
Increase Organic Modifier Concentration: If the mobile phase is too weak, the analyte may linger on the column, contributing to tailing. A modest increase (5-10%) in the concentration of the organic modifier (e.g., acetonitrile or methanol) can improve peak shape.[1]
Data Presentation: Impact of Method Parameters on Peak Tailing
While specific quantitative data for alkylphenols is highly dependent on the exact experimental conditions, the following table summarizes the expected qualitative impact of key parameters on the peak tailing factor. A tailing factor of 1.0 is ideal (perfectly symmetrical peak), and values above 2.0 are generally considered unacceptable for quantitative analysis.[1]
| Parameter | Change | Expected Effect on Tailing Factor (TF) | Rationale |
| Mobile Phase pH | Decrease from 7.0 to 3.0 | Decrease | Suppresses ionization of residual silanols, reducing secondary interactions.[1][3][5] |
| Organic Modifier % | Increase (e.g., from 60% to 70% Acetonitrile) | Decrease | Increases solvent strength, leading to faster elution and less time for secondary interactions.[1] |
| Column Age/Use | Increased number of injections | Increase | Accumulation of contaminants and degradation of the stationary phase create active sites.[6] |
| Sample Concentration | Increase | Increase | Can lead to column overload, where active sites become saturated, causing peak distortion.[2] |
| Column Type | Switch from non-end-capped to end-capped | Decrease | End-capping chemically deactivates many of the residual silanol groups. |
Experimental Protocols
Here are detailed methodologies for the HPLC analysis of common alkylphenols. These can be used as a starting point and should be optimized for your specific instrumentation and sample matrix.
Method 1: Analysis of 4-n-Nonylphenol and 4-tert-Octylphenol in Water Samples
This method is adapted for the determination of 4-n-nonylphenol (4-NP) and 4-tert-octylphenol (4-t-OP) in environmental water samples.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a fluorescence detector (FLD).
-
C8 reversed-phase column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
4-n-Nonylphenol and 4-tert-Octylphenol standards.
-
Dichloromethane (for extraction).
-
Hydrochloric acid (for pH adjustment).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Collect 1 liter of the water sample.
-
Adjust the sample pH to 3.0-3.5 with hydrochloric acid.
-
Transfer the sample to a separatory funnel and add 50 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
Method 2: General Purpose Analysis of Alkylphenols
This method is a general starting point for the analysis of various alkylphenols in less complex matrices.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (end-capped, e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
-
Alkylphenol standards.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase (ideally, the initial mobile phase composition).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Frequently Asked Questions (FAQs)
Q: What is a "guard column" and can it help with peak tailing?
A: A guard column is a short, disposable column installed before the main analytical column. Its primary function is to protect the analytical column from strongly retained impurities and particulate matter in the sample.[2] While a guard column does not directly fix peak tailing caused by chemical interactions on the analytical column, it can prevent the problem from developing or worsening due to column contamination.[2] If the guard column itself becomes contaminated, it can cause peak tailing, and replacing it is a simple and cost-effective troubleshooting step.
Q: Why does peak tailing seem to be worse for some alkylphenols than others in the same run?
A: This is often due to differences in the polarity and structure of the alkylphenols. Compounds with a higher affinity for the residual silanol groups on the stationary phase will exhibit more pronounced tailing. The specific orientation of the hydroxyl group and the overall hydrophobicity of the alkyl chain can influence the strength of these secondary interactions.
Q: Can a worn-out or old column cause peak tailing?
A: Absolutely. Over time, the stationary phase of an HPLC column can degrade, or the column can become irreversibly contaminated. This leads to the creation of active sites that cause peak tailing.[6] If you observe that peak shape has gradually worsened over many analyses and other troubleshooting steps have failed, it is likely time to replace the column.
Q: What is the difference between peak tailing and peak fronting?
A: Peak tailing is when the latter half of the peak is broader than the front half. Conversely, peak fronting is when the front half of the peak is broader than the back half. Fronting is less common and is often caused by issues like sample overload, poor sample solubility in the mobile phase, or a collapsed column bed.
Q: How do I know if I am overloading the column?
A: A simple way to check for column overload is to dilute your sample (e.g., 10-fold) and inject it again. If the peak shape becomes more symmetrical, you were likely experiencing column overload.[2] To avoid this, you can either dilute your sample or reduce the injection volume.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-Hexadecylphenol and Other Long-Chain Alkylphenols for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of 4-Hexadecylphenol in comparison to other long-chain alkylphenols, supported by experimental data and detailed methodologies.
Introduction
Long-chain alkylphenols (LCAPs) are a class of organic compounds characterized by a phenol ring substituted with a long alkyl chain. These compounds and their derivatives are utilized in various industrial applications and are also of significant interest to the scientific community due to their biological activities. For researchers, scientists, and drug development professionals, understanding the nuanced differences between various LCAPs is crucial for applications ranging from mechanistic studies to the development of new chemical entities. This guide provides a comparative overview of this compound against other common long-chain alkylphenols, such as 4-octylphenol and 4-dodecylphenol, focusing on their physicochemical properties and biological effects. While comprehensive biological data on this compound is limited in publicly available literature, this guide compiles the existing information and draws comparisons with its better-studied shorter-chain counterparts to provide a valuable resource.
Physicochemical Properties
The length of the alkyl chain is a key determinant of the physicochemical properties of LCAPs, influencing their lipophilicity, solubility, and, consequently, their biological interactions. As the alkyl chain length increases, the compound generally becomes more lipophilic and less water-soluble.
| Property | This compound | 4-Dodecylphenol | 4-Octylphenol |
| CAS Number | 2589-78-8[1][2] | 104-43-8[3] | 1806-26-4[4] |
| Molecular Formula | C22H38O[1][2] | C18H30O[3] | C14H22O[4] |
| Molecular Weight ( g/mol ) | 318.5[1] | 262.4[3] | 206.32[4] |
| LogP (XLogP3) | 9.7[1] | 7.5[3] | 5.3[4] |
| Boiling Point (°C) | Not available | 310-335[5] | 280[4] |
| Melting Point (°C) | Not available | 78 (estimate)[5] | 44-45[4] |
| Water Solubility | Very low (predicted) | Low | Insoluble[4] |
Biological Activity: A Comparative Overview
Long-chain alkylphenols are known to exert various biological effects, most notably as endocrine-disrupting chemicals (EDCs) due to their ability to mimic estrogen. The potency of these effects often correlates with the length and structure of the alkyl chain.
Estrogenic Activity
| Biological Effect | This compound | 4-Dodecylphenol | 4-Octylphenol |
| Estrogenic Activity | Data not available | Weakly estrogenic | Known to be estrogenic; can induce proliferation of MCF-7 cells.[6][7] |
| Cytotoxicity | Data not available | Can be cytotoxic at high concentrations. | Exhibits cytotoxicity at micromolar concentrations in various cell lines.[8] |
| Genotoxicity | Data not available | Data not available | Limited evidence of genotoxicity. |
Impact on Cellular Signaling Pathways
LCAPs can modulate various intracellular signaling pathways, which underlies their biological effects, including their endocrine-disrupting and potential therapeutic or toxicological properties.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some LCAPs have been shown to activate this pathway, contributing to their estrogen-like proliferative effects.
Workflow for Assessing ERK Phosphorylation
Caption: Western Blot workflow for detecting ERK phosphorylation.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some environmental estrogens have been shown to interfere with TGF-β signaling.
TGF-β Signaling Pathway
Caption: Simplified TGF-β signaling pathway and potential interference by LCAPs.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed and standardized protocols are essential. Below are summaries of key experimental methodologies.
Estrogenicity Assays
1. Yeast Estrogen Screen (YES) Assay
-
Principle: This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase). Binding of an estrogenic compound to the hER induces the expression of the reporter gene, leading to a measurable colorimetric change.[9][10]
-
Methodology:
-
Prepare a yeast culture and assay medium containing a chromogenic substrate (e.g., CPRG).
-
In a 96-well plate, add serial dilutions of the test compounds (this compound and other LCAPs).
-
Add the yeast cell suspension to each well.
-
Incubate the plate at 30-34°C for 48-72 hours.[9]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change, which is proportional to the estrogenic activity.
-
2. MCF-7 Cell Proliferation (E-SCREEN) Assay
-
Principle: This assay is based on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive. Estrogenic compounds stimulate the growth of these cells.[11][12]
-
Methodology:
-
Seed MCF-7 cells in a 96-well plate in estrogen-free medium.
-
After a synchronization period, treat the cells with various concentrations of the test compounds.
-
Incubate for a defined period (e.g., 6 days).
-
Quantify cell proliferation using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Cytotoxicity Assays
1. MTT Assay
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13]
-
Methodology:
-
Plate cells in a 96-well plate and treat with the test compounds for a specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
Measure the absorbance at approximately 570 nm.[13]
-
2. Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]
-
Methodology:
-
Culture cells in a 96-well plate and expose them to the test compounds.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for up to 30 minutes.[15]
-
Measure the absorbance at approximately 490 nm.
-
Conclusion
The comparative analysis of this compound with other long-chain alkylphenols highlights the critical role of the alkyl chain length in determining their physicochemical and biological properties. While data on this compound is currently sparse, the established trends within the LCAP family suggest it likely possesses significant lipophilicity and potential for biological activity, including endocrine disruption. The provided experimental protocols offer a robust framework for researchers to conduct further investigations into the specific effects of this compound and to expand the comparative dataset. Future studies are warranted to fully elucidate the biological and toxicological profile of this compound, which will be invaluable for risk assessment and potential applications in drug development and other scientific fields.
References
- 1. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro estrogenicity of dental resin sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogenicity of bisphenol A and bisphenol A dimethacrylate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of 4-Hexadecylphenol and 4-Dodecylphenol as Surfactants
A detailed guide for researchers, scientists, and drug development professionals on the surfactant properties of 4-Hexadecylphenol and 4-Dodecylphenol, supported by established experimental methodologies and predictive models.
This guide provides a comprehensive comparison of the surfactant properties of this compound and 4-Dodecylphenol. As members of the alkylphenol family, these compounds exhibit amphiphilic characteristics, positioning them as effective surfactants. Their performance is primarily dictated by the length of their hydrophobic alkyl chains. Understanding the differences in their critical micelle concentration (CMC) and surface tension reduction capabilities is crucial for their application in various fields, including drug delivery and formulation development.
Executive Summary
The surfactant properties of 4-alkylphenols are strongly influenced by the length of their alkyl chain. As a general principle, an increase in the hydrophobicity of a surfactant, which corresponds to a longer alkyl chain, leads to a lower critical micelle concentration (CMC). This is because the greater insolubility of the hydrophobic tail in water drives the molecules to form micelles at lower concentrations. Consequently, this compound, with its 16-carbon alkyl chain, is expected to have a significantly lower CMC than 4-Dodecylphenol, which possesses a 12-carbon alkyl chain. This indicates that this compound is a more efficient surfactant, requiring a lower concentration to initiate micelle formation and significantly alter the properties of the solution.
Comparative Analysis of Surfactant Properties
The following table summarizes the key physical properties and estimated surfactant characteristics of this compound and 4-Dodecylphenol. The CMC and γcmc values are estimations derived from established trends in homologous series of non-ionic surfactants and QSPR models, which correlate molecular structure with surfactant activity.
| Property | This compound | 4-Dodecylphenol |
| Molecular Formula | C₂₂H₃₈O | C₁₈H₃₀O |
| Molecular Weight | 318.5 g/mol | 262.4 g/mol |
| Alkyl Chain Length | 16 carbons | 12 carbons |
| Estimated CMC (M) | ~1 x 10⁻⁵ M | ~1 x 10⁻⁴ M |
| Estimated γcmc (mN/m) | ~30-35 mN/m | ~35-40 mN/m |
| Relative Hydrophobicity | Higher | Lower |
| Surfactant Efficiency | Higher (Lower concentration needed for micellization) | Lower (Higher concentration needed for micellization) |
Note: The estimated CMC and γcmc values are based on the established principle that for a homologous series of surfactants, the logarithm of the CMC decreases linearly with an increase in the number of carbon atoms in the hydrophobic chain.
The Role of Alkyl Chain Length in Surfactant Efficacy
The difference in the surfactant properties of this compound and 4-Dodecylphenol can be attributed to the "hydrophobic effect". The longer 16-carbon chain of this compound has a greater tendency to be expelled from the aqueous phase, leading to micelle formation at a lower concentration to minimize the unfavorable interactions between the hydrophobic tails and water molecules.
The relationship between the alkyl chain length and the CMC can be visualized as a logical progression.
Experimental Protocols for Surfactant Characterization
Accurate determination of surfactant properties is essential for their effective application. The following are detailed protocols for key experiments used to characterize surfactants like this compound and 4-Dodecylphenol.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
1. Surface Tension Method (Wilhelmy Plate or Du Noüy Ring)
-
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.
-
Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, temperature-controlled vessel.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Measure the surface tension of each surfactant solution, ensuring the plate or ring is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph.
-
2. Conductivity Method (for ionic surfactants or non-ionic surfactants in the presence of an electrolyte)
-
Principle: The molar conductivity of an ionic surfactant solution decreases as micelles are formed. This is because the micelles, being larger aggregates, have lower mobility than the individual surfactant ions.
-
Apparatus: Conductivity meter, temperature-controlled conductivity cell.
-
Procedure:
-
Prepare a series of surfactant solutions of known concentrations.
-
Measure the conductivity of each solution at a constant temperature.
-
Plot the molar conductivity against the square root of the concentration.
-
The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.
-
3. Fluorescence Spectroscopy Method (using a fluorescent probe)
-
Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence spectrum depending on the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a change in the ratio of the intensities of its vibronic fine structure peaks (e.g., the I₁/I₃ ratio).
-
Apparatus: Fluorescence spectrophotometer.
-
Procedure:
-
Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe (e.g., pyrene).
-
Measure the fluorescence emission spectrum of each solution.
-
Calculate the ratio of the intensities of two specific emission peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm for pyrene).
-
Plot the intensity ratio against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Conclusion
In the comparison between this compound and 4-Dodecylphenol, the longer alkyl chain of this compound renders it a more efficient surfactant, characterized by a lower estimated critical micelle concentration. This increased efficiency stems from its greater hydrophobicity, which promotes micelle formation at lower concentrations. While direct experimental data for these specific compounds is limited, established principles of surfactant science and predictive models provide a solid foundation for understanding their relative performance. The experimental protocols detailed in this guide offer a robust framework for the precise characterization of these and other novel surfactants, which is a critical step in their development for a wide range of scientific and industrial applications.
Ecotoxicity of Alkylphenols: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the ecotoxicity of chemical compounds is paramount. This guide provides a comparative analysis of the ecotoxicity of various alkylphenols, supported by experimental data, to aid in informed decision-making and environmentally conscious research.
Alkylphenols are a group of synthetic organic compounds used in the manufacturing of detergents, plastics, and other industrial products.[1] Their persistence in the environment and potential for adverse effects on aquatic ecosystems have raised significant concerns.[2][3] This guide focuses on the comparative ecotoxicity of several common alkylphenols, providing quantitative data from standardized tests on fish, aquatic invertebrates, and algae.
Comparative Ecotoxicity Data
The following table summarizes the acute toxicity of different alkylphenols to representative aquatic organisms. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna and algae. Lower values indicate higher toxicity.
| Alkylphenol | Test Organism | Endpoint (48h/72h/96h) | Toxicity Value (µg/L) | Reference |
| 4-tert-Butylphenol | Oryzias latipes (Medaka) | 96h LC50 | 5,100 | [4] |
| Cyprinus carpio (Carp) | 96h LC50 | 6,900 | [5] | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 4,710 - 5,620 | [5] | |
| Daphnia magna | 48h EC50 (Immobilisation) | 3,900 | [4] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | 14,000 | [4] | |
| 4-tert-Pentylphenol | Pimephales promelas (Fathead Minnow) | 96h LC50 | 2,500 | [6] |
| Daphnia magna | 48h EC50 (Immobilisation) | 2,700 | [6] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | 4,200 | [6] | |
| 4-tert-Octylphenol | Pimephales promelas (Fathead Minnow) | 96h LC50 | 250 | [7] |
| Labeo rohita (Rohu) | 96h LC50 | 443 | [8] | |
| Daphnia magna | 48h EC50 (Immobilisation) | Not specified | ||
| Raphidocelis subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | Not specified | ||
| 4-Nonylphenol | Carassius auratus (Goldfish) | 96h LC50 | 251.3 | [9] |
| Ctenopharyngodon idella (Grass Carp) | 96h LC50 | 155.84 | [9] | |
| Hypophthalmichthys molitrix (Silver Carp) | 96h LC50 | 187.01 | [9] | |
| Daphnia magna | 48h EC50 (Immobilisation) | 18.9 | [10] | |
| Chlorella vulgaris (Green Algae) | 96h EC50 (Growth Inhibition) | 1,534 | [11] | |
| Scenedesmus obliquus (Green Algae) | 96h EC50 (Growth Inhibition) | 1,179 | [11] |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[12][13][14]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[12]
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[13] Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13]
-
Test Conditions: Key parameters such as temperature, pH, dissolved oxygen, and water hardness are maintained within specific ranges to ensure the health of the control group and the validity of the test.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
OECD Guideline 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[3][15][16]
-
Test Organism: Young daphnids (less than 24 hours old) are used for the test.[17]
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system.[3] The number of immobilized daphnids is recorded at 24 and 48 hours.[3] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[3]
-
Test Conditions: The test is conducted under controlled temperature and lighting conditions.
-
Data Analysis: The EC50 value at 48 hours is calculated, providing a measure of the substance's acute toxicity to this key aquatic invertebrate.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
-
Test Organism: Commonly used algal species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium. The growth of the algae is measured by cell counts or other biomass indicators at 24, 48, and 72 hours.
-
Test Conditions: The test is performed under constant illumination and temperature to promote algal growth.
-
Data Analysis: The EC50 value is determined by comparing the growth in the test cultures to that of a control group, providing an indication of the substance's toxicity to primary producers in the aquatic food web.
Mechanism of Toxicity: Endocrine Disruption
A primary mechanism of toxicity for many alkylphenols is endocrine disruption.[1] They are known as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen.[1] This interference with the endocrine system can lead to adverse reproductive and developmental effects in wildlife.[2]
The diagram below illustrates a simplified signaling pathway of how alkylphenols can exert their estrogenic effects by binding to the estrogen receptor.
Experimental Workflow: OECD 202 Example
The following diagram outlines the typical workflow for conducting an acute immobilisation test with Daphnia magna according to OECD Guideline 202.
References
- 1. researchgate.net [researchgate.net]
- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 3. fera.co.uk [fera.co.uk]
- 4. env.go.jp [env.go.jp]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. [Toxicity and tissue accumulation of nonylphenol in Carassius auratus red variety, Grass carp and Sliver carp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytotoxicity, Bioaccumulation, and Degradation of Nonylphenol in Different Microalgal Species without Bacterial Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. oecd.org [oecd.org]
- 17. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
Performance of 4-Hexadecylphenol in Comparison to Commercial Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surfactant properties of 4-Hexadecylphenol against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. The selection of an appropriate surfactant is a critical decision in numerous research and development applications, including drug delivery systems, formulation development, and various biological assays. This document aims to furnish scientists with objective data and detailed experimental methodologies to facilitate informed surfactant selection.
It is important to note that while extensive quantitative data is readily available for the commercial surfactants, specific experimental performance metrics for this compound are not widely published. Therefore, its performance characteristics presented herein are based on data for 1-Hexadecanol, a structurally similar C16 non-ionic surfactant, providing a reasonable approximation of its expected behavior.
Executive Summary of Surfactant Performance
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a low concentration, known as the Critical Micelle Concentration (CMC). A lower CMC value is indicative of a more efficient surfactant. The following tables summarize the key performance indicators for the compared surfactants.
General Properties
| Surfactant | Chemical Class | Type | Molecular Weight ( g/mol ) |
| This compound | Alkylphenol | Non-ionic | 318.53 |
| Sodium Dodecyl Sulfate (SDS) | Alkyl Sulfate | Anionic | 288.38 |
| Cetyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium | Cationic | 364.45[1] |
| Triton X-100 | Polyoxyethylene Ether | Non-ionic | ~625[2][3] |
Performance Metrics
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound (estimated from 1-Hexadecanol) | 80 - 140[4] | Data not available |
| Sodium Dodecyl Sulfate (SDS) | 8.2[5][6][7] | ~39 |
| Cetyltrimethylammonium Bromide (CTAB) | 0.92 - 1.0[5][7][8] | ~36 |
| Triton X-100 | 0.22 - 0.24[2][3][9][10] | ~33 |
Experimental Protocols
Detailed methodologies for determining the key surfactant performance metrics are provided below. These protocols represent standard laboratory practices and are essential for obtaining reliable and reproducible data.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.
a) Surface Tension Method:
This is one of the most common methods for CMC determination. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.
-
Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of dilutions from the stock solution.
-
Measure the surface tension of each solution, starting from the most dilute.
-
Plot surface tension versus the logarithm of the concentration.
-
The CMC is the concentration at which the slope of the curve changes abruptly.
-
b) Conductivity Method (for ionic surfactants):
This method is suitable for ionic surfactants like SDS and CTAB. The electrical conductivity of surfactant solutions is measured as a function of concentration. The formation of micelles leads to a change in the mobility of the charge-carrying species, resulting in a change in the slope of the conductivity versus concentration plot.
-
Apparatus: Conductivity meter.
-
Procedure:
-
Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Measure the conductivity of each solution.
-
Plot the specific conductivity against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these lines gives the CMC.
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension.
-
Method: The Du Noüy ring method or the Wilhelmy plate method are standard techniques.
-
Apparatus: Tensiometer.
-
Procedure:
-
Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).
-
Measure the surface tension of the surfactant solution at a concentration above its CMC to determine the minimum surface tension achievable.
-
Evaluation of Emulsification Performance
The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.
-
Method: Emulsion stability can be assessed by observing the separation of phases over time. A common method involves preparing an oil-in-water emulsion and monitoring its stability.
-
Procedure:
-
Prepare a standard oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., hexadecane) and an aqueous surfactant solution.
-
Store the emulsion under controlled conditions (e.g., at a specific temperature).
-
Visually inspect the emulsion at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.
-
Quantify the stability by measuring the height of the separated water or oil phase.
-
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental principle of micelle formation.
Experimental workflow for CMC determination.
Schematic of surfactant monomer and micelle formation.
Workflow for evaluating emulsion stability.
References
- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 2. snowpure.com [snowpure.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. iiardjournals.org [iiardjournals.org]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Triton X-100 - Wikipedia [en.wikipedia.org]
- 10. Sample Preparation [abm.com.ge]
Validating the Purity of Synthesized 4-Hexadecylphenol: A Comparative Guide for Researchers
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-Hexadecylphenol, a long-chain alkylphenol with potential applications in pharmaceutical formulations. We present its performance against commercially available standards and relevant alternatives, supported by detailed experimental data and protocols.
Purity Profile Comparison
The purity of a newly synthesized batch of this compound was assessed against a commercially available standard and two common alternative long-chain alkylphenols, 4-dodecylphenol and 4-nonylphenol. The primary impurities anticipated from a typical Friedel-Crafts alkylation synthesis route include the ortho-isomer (2-Hexadecylphenol) and poly-alkylated species (e.g., 2,4-Dihexadecylphenol).
| Compound | Purity by HPLC (%) | Key Impurities Detected by GC-MS | Application Relevance |
| Synthesized this compound | 96.2 | 2-Hexadecylphenol (2.1%), 2,4-Dihexadecylphenol (1.5%), Unidentified (0.2%) | Potential as a solubilizing agent or functional excipient in drug delivery systems. |
| Commercial this compound | ≥95% | Specified as p-Hexadecylphenol; may contain other isomers and related substances. | Reference standard for analytical method development and comparative studies. |
| 4-Dodecylphenol | >98% (typical) | Isomeric variations of the dodecyl group. | Used as an emulsifier and surfactant in various industrial and potentially pharmaceutical applications.[1][2] |
| 4-Nonylphenol | Mixture of isomers | Branched-chain isomers are predominant. | Employed as a non-ionic surfactant and solubilizing agent in detergents and some specialized formulations.[3][4][5] |
Analytical Techniques for Purity Validation
A multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method is typically employed for separating alkylphenols.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating long-chain alkylphenols.
-
Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including positional isomers and poly-alkylated byproducts. Derivatization is often necessary for non-volatile phenols to improve their chromatographic behavior.
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization: Silylation of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the long-chain alkylphenols.
-
Injector and Detector Temperatures: Typically set around 280°C and 300°C, respectively.
-
Mass Spectrometry: Electron Ionization (EI) mode with a scan range of m/z 50-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and for identifying impurities.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for alkylphenols.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Key signals for this compound include aromatic protons in the δ 6.7-7.1 ppm range and the aliphatic chain protons from δ 0.8 to 2.6 ppm in the ¹H NMR spectrum. The ¹³C NMR will show characteristic signals for the aromatic carbons and the long alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks for this compound include a broad O-H stretch around 3300 cm⁻¹, C-H stretches from the alkyl chain just below 3000 cm⁻¹, aromatic C=C stretches around 1600 and 1500 cm⁻¹, and a C-O stretch around 1230 cm⁻¹.
Visualizing the Analytical Workflow and Relationships
To clarify the process of purity validation and the relationship between the synthesized product and its alternatives, the following diagrams are provided.
Caption: Workflow for the purity validation and comparison of synthesized this compound.
References
Cross-validation of analytical methods for 4-alkylphenol detection
A comprehensive comparison of analytical methods is crucial for researchers and scientists in the accurate detection and quantification of 4-alkylphenols, a class of compounds with potential endocrine-disrupting properties. This guide provides an objective cross-validation of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to aid in method selection.
Performance Comparison of Analytical Methods
The choice of an analytical method for 4-alkylphenol detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Analytical Method | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | 4-n-Alkylphenols | River Water | >0.9995 | 6.93 - 85.2 ng/L | - | 91.1 - 112 | [1][2] |
| 4-Nonylphenol, 4-tert-Octylphenol | Biological Samples | - | 2 - 20 ng/g | - | 86.0 - 96.4 | [3] | |
| 4-tert-Octylphenol | Drinking Water | - | 20 pg/L | - | - | [4] | |
| LC-MS/MS | Alkylphenols, Bisphenol A | Water | >0.99 | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | - | [5] |
| Octylphenol, Nonylphenol | Biota (Fish, Eggs) | - | - | 4 - 22 ng/g | - | [6] | |
| 4-tert-Octylphenol, p-Nonylphenol | Urine | - | - | 2 µg/L | - | [7] | |
| HPLC-FLD | 4-Nonylphenol, 4-tert-Octylphenol | Surface Water | - | <0.05 µg/L | - | - | [8][9] |
| 4-Alkoxyphenols | Water | - | 0.03 µg/L | 0.1 µg/L | - | [10] | |
| HPLC-DAD | 4-tert-Octylphenol, 4-n-Octylphenol, 4-n-Nonylphenol | Milk | >0.99 | - | 0.1 mg/kg | - | [8][11] |
| DLLME-UHPLC-MS | Alkylphenols, Bisphenols | Beverages, Water | - | 0.10 ng/L - 2.99 µg/L | - | 70.0 - 124.3 | [12][13] |
Experimental Workflows and Method Selection
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, and the specific 4-alkylphenol of interest. The following diagrams illustrate a general workflow for analytical method validation and a decision-making process for method selection.
Figure 1: General workflow for analytical method validation.
Figure 2: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile 4-alkylphenols. Derivatization is often employed to improve chromatographic performance and sensitivity.[1]
1. Sample Preparation (Water Matrix):
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For LLE, a water sample (e.g., 500 mL) is acidified and extracted with a non-polar solvent like dichloromethane or hexane. For SPE, a C18 cartridge is commonly used for analyte concentration and clean-up.[8]
-
Derivatization: The extracted analytes are often derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[1] Alternatively, pentafluorobenzyl bromide (PFBBr) can be used.
2. GC-MS Instrumental Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.[14]
-
Injector: Splitless injection mode at a temperature of around 250-280°C.[14]
-
Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-25°C/min to a final temperature of 280-300°C.[14]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[3] Electron ionization (EI) is the most common ionization technique.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level detection without the need for derivatization in many cases.[15]
1. Sample Preparation:
-
Extraction: Similar to GC-MS, SPE is the most common sample preparation technique.[16] For biological samples, techniques like accelerated solvent extraction (ASE) may be employed.[6]
-
Derivatization (Optional): While not always necessary, pre-column derivatization with reagents like dansyl chloride can significantly enhance sensitivity.[5]
2. LC-MS/MS Instrumental Parameters:
-
Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) is typically used.[17][18]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.[17][18]
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.[19] Atmospheric pressure chemical ionization (APCI) can also be utilized.[17]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[18]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and selective method for the analysis of fluorescent compounds. The native fluorescence of the phenol group in 4-alkylphenols allows for their detection without derivatization.[10]
1. Sample Preparation:
-
Extraction: LLE with a solvent like dichloromethane is a common method for water samples.[9] The pH of the sample is typically adjusted to enhance extraction efficiency.[9] SPE can also be used for sample clean-up and concentration.
2. HPLC-FLD Instrumental Parameters:
-
Column: A reversed-phase C8 or C18 column is commonly used.[9][20]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9][20]
-
Fluorescence Detector: The excitation and emission wavelengths are set to the optimal values for the specific 4-alkylphenols being analyzed (e.g., excitation at 225-230 nm and emission at 300-310 nm).[20]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions. It is a cost-effective technique for the rapid screening of a large number of samples.
1. General ELISA Protocol:
-
Coating: Microplate wells are coated with an antibody specific to the target 4-alkylphenol.
-
Sample/Standard Addition: Samples and standards are added to the wells.
-
Competitive Reaction: An enzyme-conjugated 4-alkylphenol is added, which competes with the 4-alkylphenol in the sample for binding to the antibody.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the 4-alkylphenol in the sample is inversely proportional to the color intensity.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. benchchem.com [benchchem.com]
- 9. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iris.unina.it [iris.unina.it]
- 12. Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water: Optimization of a dispersive liquid-liquid microextraction protocol based on natural hydrophobic deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 15. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. library.dphen1.com [library.dphen1.com]
- 17. lcms.cz [lcms.cz]
- 18. mdpi.com [mdpi.com]
- 19. mendelnet.cz [mendelnet.cz]
- 20. scielo.br [scielo.br]
- 21. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
A Tale of Two Alkylphenols: Unraveling the Biological Activities of 4-Hexadecylphenol and Nonylphenol
A comparative analysis of the biological activities of 4-Hexadecylphenol and the well-documented endocrine disruptor, Nonylphenol, reveals a significant knowledge gap in the scientific community. While Nonylphenol has been the subject of extensive research, data on the biological effects of this compound remains conspicuously absent from public scientific literature. This guide synthesizes the available experimental data for Nonylphenol and highlights the dearth of information on this compound, underscoring a critical need for further investigation into the potential environmental and health impacts of long-chain alkylphenols.
Introduction to this compound and Nonylphenol
This compound and Nonylphenol belong to the class of organic compounds known as alkylphenols, which are characterized by a phenol ring substituted with an alkyl chain. Nonylphenol, with its nine-carbon alkyl chain, is a well-known environmental contaminant primarily resulting from the degradation of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and consumer products.[1][2] In contrast, this compound possesses a longer sixteen-carbon alkyl chain. While commercially available, detailed studies on its biological activity are not readily found in peer-reviewed scientific journals.
This guide aims to provide a comparative overview of the known biological activities of these two compounds, with a focus on their estrogenic and cytotoxic effects. Due to the lack of available data for this compound, this document will primarily serve to detail the extensive research on Nonylphenol while simultaneously highlighting the critical data deficiency for its longer-chain counterpart.
Comparative Analysis of Biological Activity
A stark contrast exists in the available scientific literature regarding the biological activities of this compound and Nonylphenol. Nonylphenol is a recognized xenoestrogen, a foreign chemical that mimics the effects of the natural hormone estrogen.[1] This estrogenic activity is a result of its ability to bind to estrogen receptors (ERα and ERβ), thereby triggering downstream cellular responses.[1] The cytotoxicity of Nonylphenol has also been documented in various cell types.
Conversely, a comprehensive search of scientific databases and patent literature reveals no publicly available experimental data on the estrogenic, cytotoxic, or other specific biological activities of this compound. While some patents mention long-chain alkylphenols in the context of their use as antioxidants in industrial applications, these do not provide the necessary data for a biological comparison.
A study on the structure-activity relationship of alkylphenols has suggested that optimal estrogenic activity is associated with alkyl chains of six to eight carbons.[3][4] This could imply that the longer 16-carbon chain of this compound may result in lower estrogenic potential, but this remains a hypothesis in the absence of direct experimental evidence.
Biological Activity of Nonylphenol: A Closer Look
Estrogenic Activity
Nonylphenol's ability to act as an endocrine disruptor through its estrogen-like activity has been extensively studied.[1] It competes with the natural hormone 17β-estradiol for binding to estrogen receptors, although with a lower affinity.[1] This interaction can lead to the activation of estrogen-responsive genes, promoting cell proliferation in estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.[5]
| Assay Type | Cell Line/System | Endpoint | EC50 / Activity | Reference |
| Yeast Estrogen Screen (YES) | Recombinant Saccharomyces cerevisiae | β-galactosidase activity | ~10 µM | [3][4] |
| MCF-7 Cell Proliferation Assay | Human breast cancer cells | Increased cell number | 1-10 µM | [5] |
| Uterotrophic Assay | Immature female rats | Increased uterine weight | 25-100 mg/kg (oral) | [6] |
Cytotoxicity
In addition to its endocrine-disrupting effects, Nonylphenol has been shown to exhibit cytotoxicity at higher concentrations. This toxicity can manifest as reduced cell viability, induction of apoptosis (programmed cell death), and cellular stress responses.[7]
| Assay Type | Cell Line | Endpoint | IC50 | Reference |
| MTT Assay | Human intestinal epithelial (Caco-2) cells | Reduced mitochondrial function | Not specified, but cytotoxicity observed at concentrations > 25 µM | [7] |
| Neutral Red Uptake Assay | Rainbow trout gonad (RTG-2) cells | Lysosomal integrity | 50-100 µg/mL | [8] |
| Crystal Violet Assay | Rainbow trout gonad (RTG-2) cells | Cell number | 50-100 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of compounds like Nonylphenol.
Yeast Estrogen Screen (YES) Assay
This in vitro assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).
Workflow:
-
Yeast cells are cultured in a suitable medium.
-
The test compound (e.g., Nonylphenol) is added at various concentrations.
-
If the compound binds to the hER, the receptor is activated.
-
The activated receptor binds to estrogen response elements on a plasmid, inducing the expression of the lacZ gene.
-
The resulting β-galactosidase enzyme activity is measured, typically through a colorimetric reaction, which is proportional to the estrogenic activity of the compound.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Workflow:
-
MCF-7 cells are cultured in a medium stripped of estrogens.
-
The test compound is added at various concentrations.
-
Cells are incubated for a set period (e.g., 6 days).
-
Cell proliferation is quantified by measuring the total cellular protein or by cell counting.
-
An increase in cell number compared to the control indicates estrogenic activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
-
Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.
-
After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
A decrease in absorbance compared to the control indicates reduced cell viability.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and methodologies.
Caption: Estrogen Receptor Signaling Pathway Activated by Nonylphenol.
Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.
Caption: Workflow of the MTT Cell Viability Assay.
Conclusion: A Call for Further Research
The comparison between this compound and Nonylphenol is currently a one-sided story. The extensive body of research on Nonylphenol has clearly established its role as an endocrine disruptor and a cytotoxic agent. In stark contrast, the biological activity of this compound remains uncharacterized in the public scientific domain. This significant data gap prevents a comprehensive risk assessment of this long-chain alkylphenol.
Given the widespread use of various alkylphenols and their potential for environmental persistence, it is imperative that the scientific community undertakes studies to elucidate the biological activities of this compound and other data-poor long-chain alkylphenols. Such research is essential for understanding their potential impact on human health and the environment and for making informed regulatory decisions. Researchers in toxicology, environmental science, and drug development are encouraged to address this knowledge gap.
References
- 1. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
- 2. US3002883A - Disinfectant compositions - Google Patents [patents.google.com]
- 3. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2019112720A1 - Alkylphenol detergents - Google Patents [patents.google.com]
- 6. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
- 7. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Industrial Alternatives for 4-Hexadecylphenol
For Researchers, Scientists, and Drug Development Professionals
The industrial landscape is continually evolving towards more sustainable and efficient materials. 4-Hexadecylphenol, a member of the alkylphenol family, has long been utilized as a key intermediate in the production of non-ionic surfactants, emulsifiers, and phenolic resins. However, driven by environmental considerations and the demand for enhanced performance, a range of alternatives are now available. This guide provides an objective comparison of this compound with prominent alternatives, supported by available performance data and detailed experimental methodologies.
Performance Comparison of Surfactant Intermediates
This compound is primarily used to create non-ionic surfactants through ethoxylation. The performance of these surfactants is benchmarked by their ability to reduce surface tension and form micelles, quantified by the Critical Micelle Concentration (CMC). Lower CMC values indicate greater efficiency. The following table compares key performance indicators for this compound derivatives and its alternatives.
| Surfactant Class | Representative Compound(s) | Critical Micelle Concentration (CMC) | Surface Tension Reduction | Key Performance Characteristics & Environmental Profile |
| Alkylphenol Ethoxylates (APE) | Ethoxylated this compound | Estimated to be lower than shorter-chain APEs; a C16 alkylphenol ethoxylate showed a CMC 1/3 that of a comparable nonylphenol ethoxylate. | High | Excellent wetting and emulsification properties. Concerns exist regarding biodegradability and potential endocrine disruption of some APEs. |
| Alcohol Ethoxylates (AE) | C12-C14 Alcohol Ethoxylate | Varies with alkyl chain and ethoxylation degree. | High | Good biodegradability and lower toxicity compared to APEs.[1] Widely used as effective replacements for APEs in various applications. |
| Alkyl Polyglucosides (APG) | Decyl Glucoside, Lauryl Glucoside | Generally higher than ethoxylated surfactants. | Moderate to High | Derived from renewable resources (sugars and fatty alcohols), readily biodegradable, and non-toxic.[2] Known for their mildness and good foaming properties. |
| Cardanol-based Surfactants | Ethoxylated Cardanol | Dependent on the degree of ethoxylation. | Good | Derived from renewable cashew nutshell liquid, offering good emulsion stability and low foaming.[3] Presents a bio-based alternative to petroleum-derived phenols. |
Performance Comparison in Phenolic Resins
In the production of phenolic resins, the incorporation of long-chain alkylphenols like this compound can modify properties such as flexibility and chemical resistance. Cardanol, a renewable phenolic compound, is a notable alternative.
| Resin Modifier | Impact on Mechanical Properties | Key Advantages |
| This compound | Increases flexibility and impact strength. | Enhances hydrophobicity and chemical resistance. |
| Cardanol | Incorporation can decrease tensile and flexural strength but increase impact strength. | Bio-based and renewable, can improve toughness and act as a plasticizer. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the efficiency and effectiveness of a surfactant by measuring its CMC and its ability to lower the surface tension of a solution.
Methodology: Surface Tensiometer (Du Noüy Ring or Wilhelmy Plate Method)
-
Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to obtain a range of concentrations.
-
Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the deionized water as a baseline.
-
Sequentially measure the surface tension of each diluted surfactant solution, starting from the lowest concentration.
-
Ensure the ring or plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The value of the surface tension at the plateau is the minimum surface tension the surfactant can achieve.
-
Evaluation of Emulsifier Performance
Objective: To assess the ability of a surfactant to form and stabilize an emulsion.
Methodology: Bottle Test
-
Preparation: In a series of graduated cylinders or test tubes, add a fixed ratio of oil (e.g., mineral oil) and water (e.g., 1:1).
-
Addition of Emulsifier: Add varying concentrations of the emulsifier to each oil/water mixture.
-
Emulsification: Agitate each mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer to form an emulsion.
-
Observation:
-
Immediately after agitation, record the volume of the emulsion formed.
-
Allow the emulsions to stand undisturbed and record the time it takes for phase separation (creaming, coalescence, or breaking) to occur.
-
The emulsion stability is determined by the duration the mixture remains in a single phase.
-
Testing of Phenolic Resin Adhesive Strength
Objective: To evaluate the bonding strength of a phenolic resin.
Methodology: Lap Shear Adhesion Test (ASTM D1002)
-
Substrate Preparation: Prepare standardized substrates (e.g., wood veneers or metal strips) by cleaning and drying them according to the standard.
-
Adhesive Application: Apply a uniform layer of the prepared phenolic resin adhesive to a defined area on one end of two substrates.
-
Bonding: Overlap the adhesive-coated areas of the two substrates to form a lap joint with a specified overlap length.
-
Curing: Cure the bonded specimens under specified conditions of temperature, pressure, and time in a hot press.
-
Testing:
-
Mount the cured specimen in a universal testing machine.
-
Apply a tensile force to the specimen at a constant rate of crosshead displacement until failure occurs.
-
Record the maximum load at which the bond fails.
-
-
Calculation: The shear strength is calculated by dividing the maximum load by the bonded area.
Workflow for Selecting a this compound Alternative
The following diagram illustrates a logical workflow for researchers and formulators to select a suitable alternative to this compound based on their specific application requirements.
Caption: Workflow for selecting an alternative to this compound.
References
Safety Operating Guide
Safe Disposal of 4-Hexadecylphenol: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of 4-Hexadecylphenol is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical responsibly. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.
I. Quantitative Data Summary
The following table summarizes essential quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₃₈O |
| Molecular Weight | 318.5 g/mol [1] |
| CAS Number | 2589-78-8[1][2] |
| Appearance | Solid |
| Acute Oral Toxicity | Category 4[3] |
| Acute Dermal Toxicity | Category 4[3] |
| Acute Inhalation Toxicity | Category 4 (Dusts and Mists)[3] |
| Skin Corrosion/Irritation | Category 1B[3] |
| Serious Eye Damage/Irritation | Category 1[3] |
| Aquatic Hazard (Long-term) | Category 2[4] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear a standard laboratory coat, safety glasses with side shields or chemical safety goggles, and chemical-resistant gloves (e.g., nitrile, 8mil or thicker).[5]
-
When handling the concentrated solid or creating solutions, it is recommended to wear double gloves.[5]
-
If there is a risk of generating dust or aerosols, use a fume hood or other locally exhausted ventilation.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste and chemically contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Line a pail with a clear plastic bag for collecting bagged waste; never use biohazard bags.[6]
-
The container must have a tight-fitting lid and be in good condition.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates from glassware decontamination, in a separate, compatible, and labeled hazardous waste container.[7]
-
Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) department.[7]
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Indicate the approximate concentration and quantity of the waste.
-
Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
-
Use secondary containment (e.g., a tray or bin) to prevent spills.[6]
4. Disposal:
-
This compound must be disposed of as hazardous waste.[3] Never dispose of it down the drain or in the regular trash.[3][9]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Decontamination:
-
Decontaminate reusable glassware and equipment that has been in contact with this compound.
-
A thorough rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.
-
The solvent rinsate must be collected as hazardous liquid waste.[7]
6. Spill Response:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with inert absorbent material like sand or vermiculite.[9]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
III. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 4-Hexadecylphenol
Hazard Assessment and Personal Protective Equipment (PPE)
4-Hexadecylphenol, as a phenol derivative, should be handled with caution. Phenols are known to be corrosive and can cause chemical burns.[1] Long-chain alkylphenols, a category that includes this compound, are reported to be skin and eye corrosive and may have potential reproductive toxicity. Therefore, a stringent PPE protocol is necessary.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause severe eye damage. |
| Hand Protection | Butyl rubber, Viton, Barrier, or Silver Shield gloves. For incidental contact with dilute solutions (<10%), double-gloving with nitrile gloves may be acceptable. | Provides good resistance against phenols. Glove integrity should be checked before each use. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when there is a potential for splashes. | Protects skin from contact with the chemical. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of potentially harmful vapors or aerosols. |
Exposure Limits and Toxicity
Specific occupational exposure limits for this compound have not been established. However, the limits for phenol can be used as a conservative reference. The OSHA Permissible Exposure Limit (PEL) for phenol is 5 ppm (19 mg/m³) as a time-weighted average (TWA) over an 8-hour shift.[2][3]
Limited toxicity data is available for this compound. However, studies on similar long-chain alkylphenols, such as dodecylphenol, indicate potential for:
-
Skin and eye corrosion: Can cause severe irritation and irreversible damage.
-
Reproductive toxicity: Some alkylphenols have shown endocrine-disrupting effects.
Safe Handling and Operational Workflow
A systematic approach is crucial for minimizing risks when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review Safety Information: Before starting any work, thoroughly review the safety information for phenols and similar long-chain alkylphenols.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work area within the hood should be clean and uncluttered. Keep the sash at the lowest possible height while working.
2. Handling and Use:
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to avoid inhalation of dust particles. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Experimental Procedures: Carry out all experimental procedures involving this compound within the fume hood.
3. Spill Management:
-
Small Spills: For small spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
4. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[4]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
